molecular formula C15H21N5 B1680001 NPD7155

NPD7155

货号: B1680001
分子量: 271.36 g/mol
InChI 键: JWPIQIKLBJGZHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

NPD7155 is a competitive MTH1 inhibitor.

属性

分子式

C15H21N5

分子量

271.36 g/mol

IUPAC 名称

6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-7H-purine

InChI

InChI=1S/C15H21N5/c1-14(2)4-10-5-15(3,6-14)7-20(10)13-11-12(17-8-16-11)18-9-19-13/h8-10H,4-7H2,1-3H3,(H,16,17,18,19)

InChI 键

JWPIQIKLBJGZHZ-UHFFFAOYSA-N

规范 SMILES

CC1(CC2CC(C1)(CN2C3=NC=NC4=C3NC=N4)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

NPD7155;  NPD-7155;  NPD 7155; 

产品来源

United States

Foundational & Exploratory

The Dual-Edged Sword of MTH1 Inhibition: A Technical Guide to the Mechanism of Action of NPD7155

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NPD7155 is a potent and selective small-molecule inhibitor of MutT Homolog 1 (MTH1), a critical enzyme in the sanitization of the cellular nucleotide pool. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the broader implications for cancer therapy. By competitively inhibiting MTH1, this compound disrupts the hydrolysis of oxidized purine (B94841) deoxyribonucleoside triphosphates (dNTPs), such as 8-oxo-dGTP and 2-OH-dATP. This disruption is intended to lead to the incorporation of damaged nucleotides into the DNA of rapidly proliferating cancer cells, ultimately inducing DNA damage and cell death. However, the downstream effects of MTH1 inhibition by compounds like this compound have sparked a debate within the scientific community regarding the therapeutic viability of this target. This document summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with this compound to provide a thorough resource for the scientific community.

Introduction: The Role of MTH1 in Cancer

Cancer cells are characterized by high levels of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including dNTPs. MTH1 (also known as Nudix Hydrolase 1 or NUDT1) plays a crucial role in "nucleotide pool sanitization" by hydrolyzing oxidized dNTPs, thereby preventing their incorporation into DNA during replication. This function is particularly critical for cancer cells, which rely on MTH1 to mitigate the consequences of their high oxidative stress and maintain genomic integrity, allowing for unchecked proliferation. The dependence of cancer cells on MTH1 has positioned it as an attractive therapeutic target.

This compound: A Potent and Selective MTH1 Inhibitor

This compound is a purine-based compound identified as a highly potent and selective inhibitor of MTH1. Its mechanism of action is centered on its ability to directly bind to the active site of the MTH1 enzyme and competitively inhibit its catalytic activity.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibition of MTH1's enzymatic activity against its primary substrates, 8-oxo-dGTP and 2-OH-dATP. The inhibitory constants summarized in the table below highlight its efficacy.

Parameter Value Substrate Reference
IC500.21 µM8-oxo-dGTP[1]
Ki0.10 ± 0.04 µM8-oxo-dGTP[2]
Ki0.18 ± 0.03 µM2-OH-dATP[2]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Mechanism of Action: From Enzyme Inhibition to Cellular Effects

The primary mechanism of action of this compound is the competitive inhibition of MTH1. This initial molecular event triggers a cascade of cellular consequences, which are the subject of ongoing research and debate.

Signaling Pathway of MTH1 Inhibition

The following diagram illustrates the proposed signaling pathway affected by this compound. Under conditions of high oxidative stress, the inhibition of MTH1 by this compound is expected to lead to an accumulation of oxidized dNTPs. These damaged precursors can then be incorporated into newly synthesized DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

MTH1_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 MTH1 Action & Inhibition cluster_2 Downstream Cellular Effects ROS Reactive Oxygen Species (ROS) dNTPs dNTP Pool ROS->dNTPs Oxidation Oxidized_dNTPs Oxidized dNTPs (8-oxo-dGTP, 2-OH-dATP) dNTPs->Oxidized_dNTPs MTH1 MTH1 (NUDT1) Oxidized_dNTPs->MTH1 Substrate DNA_Polymerase DNA Polymerase Oxidized_dNTPs->DNA_Polymerase Substrate Hydrolysis Hydrolysis MTH1->Hydrolysis Catalyzes This compound This compound This compound->MTH1 Inhibits DNA_Incorporation Incorporation into DNA DNA_Polymerase->DNA_Incorporation DNA_Damage DNA Damage (e.g., 8-oxo-dG lesions) DNA_Incorporation->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of MTH1 inhibition by this compound.
Cellular Effects of this compound

While this compound is a potent inhibitor of MTH1, its cytotoxic effects on cancer cells have been reported to be weak in some studies.[2] For instance, in HeLa cervical cancer cells, this compound exhibited an IC50 for cytotoxicity of 35 µM, a concentration significantly higher than its enzymatic inhibitory constants.[2] Furthermore, at non-cytotoxic concentrations, this compound did not lead to a significant accumulation of 8-oxo-2'-deoxyguanosine (8-oxo-dG) in the DNA of these cells.[2] This has led to the hypothesis that potent MTH1 inhibition alone may not be sufficient to induce cancer cell death and that other factors or potential off-target effects of other MTH1 inhibitors might contribute to their observed cytotoxicity.

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

In Vitro MTH1 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of MTH1.

  • Principle: The hydrolysis of the substrate (e.g., 8-oxo-dGTP) by recombinant MTH1 is measured in the presence and absence of the inhibitor. The amount of product formed is quantified.

  • Methodology:

    • Recombinant human MTH1 protein is incubated with varying concentrations of this compound.

    • The enzymatic reaction is initiated by the addition of a specific substrate, such as 8-oxo-dGTP or 2-OH-dATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of hydrolyzed product (e.g., 8-oxo-dGMP) is measured. This can be done using various methods, such as HPLC or a malachite green-based colorimetric assay that detects the released inorganic pyrophosphate.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • For kinetic analysis to determine the inhibition constant (Ki) and the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. Data are then fitted to kinetic models (e.g., Michaelis-Menten).[2]

Cell Viability / Cytotoxicity Assay

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

  • Principle: Cancer cell lines are treated with this compound, and cell viability is assessed using metabolic or dye-exclusion assays.

  • Methodology:

    • Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).[2]

    • Cell viability is measured using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a resazurin-based assay.

    • The absorbance or fluorescence is read using a plate reader, and the percentage of cell viability is calculated relative to untreated control cells.

    • IC50 values for cytotoxicity are determined from the dose-response curves.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that this compound directly binds to MTH1 within intact cells.

  • Principle: The binding of a ligand (this compound) to its target protein (MTH1) stabilizes the protein, leading to an increase in its melting temperature.

  • Methodology:

    • Intact cancer cells (e.g., HeLa) are treated with this compound or a vehicle control.

    • The cells are then heated to a range of temperatures.

    • After heating, the cells are lysed, and the soluble fraction of proteins is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble MTH1 remaining at each temperature is quantified by Western blotting or other protein detection methods.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[2]

The workflow for a typical CETSA experiment is depicted below:

CETSA_Workflow Start Start: Intact Cells Treatment Treat with this compound or Vehicle Start->Treatment Heating Heat to various temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble and aggregated proteins Lysis->Centrifugation Analysis Analyze soluble fraction for MTH1 (e.g., Western Blot) Centrifugation->Analysis End End: Determine Thermal Stability Shift Analysis->End

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Perspectives

This compound is a valuable chemical probe for studying the role of MTH1 in cancer biology. Its high potency and selectivity make it a powerful tool for dissecting the downstream consequences of MTH1 inhibition. The observation that potent enzymatic inhibition by this compound does not always translate to significant cytotoxicity in all cancer cell lines underscores the complexity of targeting the MTH1 pathway.[2]

Future research should focus on elucidating the specific cellular contexts and genetic backgrounds that confer sensitivity to MTH1 inhibition. A deeper understanding of the interplay between MTH1, oxidative stress, and other DNA damage response pathways will be crucial for determining the therapeutic potential of MTH1 inhibitors like this compound, either as monotherapies or in combination with other anticancer agents. This in-depth technical guide provides a solid foundation for researchers to build upon as they continue to explore this intriguing and controversial cancer target.

References

Unraveling NPD7155: A Technical Overview of its Chemical Identity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2025 – A comprehensive examination of available scientific literature and chemical databases reveals the chemical identity of NPD7155 as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid. This technical guide serves to consolidate the known information regarding its chemical structure and properties, while also highlighting the current gap in publicly accessible synthesis pathways.

Chemical Structure and Properties

This compound, identified in the PubChem database under the Compound Identification number (CID) 95407155, possesses the molecular formula C₁₇H₂₄N₂O₄. Its structure features a central piperidine (B6355638) ring substituted with a carboxylic acid group and a more complex moiety derived from butanone, an aminomethoxyphenyl group, and a stereocenter at the second carbon of the butanoyl chain.

A summary of its key computed properties is presented in the table below:

PropertyValue
Molecular Weight 320.38 g/mol
Molecular Formula C₁₇H₂₄N₂O₄
IUPAC Name 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 5
Rotatable Bond Count 6
Topological Polar Surface Area 92.9 Ų
LogP (o/w) 1.80

Table 1: Physicochemical Properties of this compound (CID 95407155)

Synthesis Pathway: A Knowledge Gap

Despite a thorough review of scientific literature and chemical synthesis databases, a specific, detailed synthesis pathway for this compound (1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid) is not publicly available at this time. While general methodologies for the synthesis of substituted piperidine-4-carboxylic acid derivatives exist, a step-by-step experimental protocol for this particular molecule has not been documented in the reviewed sources.

The synthesis of such a molecule would likely involve a multi-step process, potentially beginning with the construction of the substituted piperidine ring, followed by the stereoselective attachment of the butanoyl side chain. The formation of the amide bond and the introduction of the aminomethoxy-phenyl group would be key transformations in the synthetic route.

A conceptual logical workflow for a potential, though currently unverified, synthetic approach is outlined below. This diagram is intended to represent a high-level strategy and does not reflect a published or validated experimental protocol.

Synthesis_Logic cluster_piperidine Piperidine Core Synthesis cluster_sidechain Side Chain Synthesis cluster_coupling Coupling and Final Product Start_Piperidine Commercially Available Piperidine Precursor Piperidine_Carboxylic_Acid Piperidine-4-carboxylic acid derivative Start_Piperidine->Piperidine_Carboxylic_Acid Functional Group Manipulation Coupling Amide Bond Formation (Coupling Reaction) Piperidine_Carboxylic_Acid->Coupling Start_Butanone Butanone Derivative Side_Chain_Fragment Activated Butanoyl Side Chain Start_Butanone->Side_Chain_Fragment Aminomethoxyphenyl 3-Amino-4-methoxyphenyl Precursor Aminomethoxyphenyl->Side_Chain_Fragment Side_Chain_Fragment->Coupling This compound This compound Coupling->this compound

Figure 1: Conceptual workflow for a potential synthesis of this compound.

Experimental Protocols: A Call for Future Research

Given the absence of a published synthesis pathway, detailed experimental protocols for the preparation of this compound cannot be provided. The development and publication of such a protocol would be a valuable contribution to the chemical and pharmaceutical research communities. This would enable further investigation into the biological activity and potential applications of this compound.

Conclusion

This compound, chemically identified as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid, is a molecule with a well-defined structure and predictable physicochemical properties. However, a significant information gap exists concerning its synthesis. This guide provides a comprehensive summary of the currently available data and underscores the need for future research to elucidate a viable and documented synthetic route. The availability of a detailed synthesis protocol would be instrumental in unlocking the full research potential of this compound for scientists and drug development professionals.

The Discovery and Profile of NPD7155: A Novel MTH1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NPD7155 is a potent, purine-based small molecule inhibitor of the human MutT homolog 1 (MTH1) enzyme. Discovered through chemical array screening, this compound has been instrumental in the investigation of MTH1 as a therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, origin, mechanism of action, and key experimental data associated with this compound. Detailed experimental protocols for the characterization of this compound are also presented, alongside visualizations of its targeted signaling pathway and relevant experimental workflows. While a potent enzymatic inhibitor, the cellular activity of this compound and its implications for cancer therapy are subjects of ongoing scientific discussion, highlighting the complex relationship between in vitro potency and therapeutic efficacy.

Discovery and Origin

This compound was identified from a chemical library of purine (B94841) derivatives through a chemical array screening process designed to discover novel binders of the MTH1 protein.[1] This screening effort led to the identification of an initial hit, NPD15095, which was subsequently optimized through structure-activity relationship (SAR) studies to yield more potent inhibitors, including this compound.[2] The compound originates from a synthetic chemistry effort aimed at exploring the purine scaffold as a template for MTH1 inhibition.

Mechanism of Action: Targeting the MTH1 Pathway

This compound functions as a competitive inhibitor of the MTH1 enzyme. MTH1, also known as NUDT1, is a pyrophosphatase that plays a crucial role in sanitizing the cellular pool of deoxynucleoside triphosphates (dNTPs). Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), which can lead to the oxidation of dNTPs, forming mutagenic species such as 8-oxo-dGTP and 2-OH-dATP. MTH1 hydrolyzes these oxidized dNTPs into their corresponding monophosphates, preventing their incorporation into DNA during replication and thereby averting DNA damage and cell death.

By competitively binding to the active site of MTH1, this compound prevents the hydrolysis of oxidized dNTPs.[1] This inhibition is intended to lead to an accumulation of damaged nucleotides in the dNTP pool of cancer cells. The subsequent incorporation of these oxidized bases into DNA is hypothesized to trigger DNA damage responses, leading to cell cycle arrest and apoptosis, and thus selectively targeting cancer cells with high oxidative stress.

dot

MTH1_Signaling_Pathway cluster_0 Cellular Environment cluster_1 MTH1-Mediated Sanitization cluster_2 DNA Replication & Damage ROS ROS dNTP_pool dNTP Pool (dATP, dGTP) ROS->dNTP_pool Oxidation Oxidized_dNTPs Oxidized dNTPs (8-oxo-dGTP, 2-OH-dATP) dNTP_pool->Oxidized_dNTPs MTH1 MTH1 (NUDT1) Oxidized_dNTPs->MTH1 Substrate DNA_Replication DNA Replication Oxidized_dNTPs->DNA_Replication Incorporation dNMPs Oxidized dNMPs MTH1->dNMPs Hydrolysis DNA_Damage DNA Damage & Cell Death DNA_Replication->DNA_Damage This compound This compound This compound->MTH1 Inhibition

Caption: MTH1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound against the MTH1 enzyme has been quantified through various biochemical assays. The following table summarizes the key in vitro activity data for this compound and related compounds for comparison.

CompoundTargetAssay TypeSubstrateIC50 (µM)Ki (µM)Reference
This compound MTH1Enzymatic8-oxo-dGTP0.210.10 ± 0.04[1][3]
This compound MTH1Enzymatic2-OH-dATP-0.18 ± 0.03[1]
NPD9948MTH1Enzymatic8-oxo-dGTP0.290.13 ± 0.05[1][3]
NPD9948MTH1Enzymatic2-OH-dATP-0.22 ± 0.04[1]
(S)-crizotinibMTH1Enzymatic8-oxo-dGTP--[3]
SCH51344MTH1Enzymatic8-oxo-dGTP--[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the characterization of this compound.

In Vitro MTH1 Enzymatic Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTH1 by measuring the amount of inorganic phosphate (B84403) released from the hydrolysis of an oxidized dNTP substrate.

Materials:

  • Recombinant human MTH1 protein

  • Assay buffer: 100 mM Tris-HCl (pH 7.5), 40 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.005% Tween-20

  • Substrates: 8-oxo-dGTP or 2-OH-dATP

  • This compound and other test compounds dissolved in DMSO

  • Malachite Green Phosphate Assay Kit

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound solutions in the assay buffer to the desired final concentrations.

  • Add the MTH1 enzyme solution to the wells of a 384-well plate.

  • Add the diluted this compound or control solutions to the wells containing the enzyme.

  • Incubate the plate at room temperature for a defined period to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the 8-oxo-dGTP or 2-OH-dATP substrate to each well.

  • Incubate the reaction mixture at room temperature.

  • Terminate the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

dot

MTH1_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents: - MTH1 Enzyme - this compound Dilutions - Substrate (8-oxo-dGTP) - Assay Buffer start->prep_reagents plate_setup Plate Setup (384-well): Add MTH1 and this compound prep_reagents->plate_setup pre_incubation Pre-incubation (Compound-Enzyme Binding) plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add Substrate pre_incubation->reaction_initiation reaction_incubation Reaction Incubation reaction_initiation->reaction_incubation detection Detection: Add Malachite Green Reagent reaction_incubation->detection read_plate Measure Absorbance detection->read_plate data_analysis Data Analysis: Calculate % Inhibition Determine IC50 read_plate->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTH1 enzymatic inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the target engagement of a compound in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • HeLa or other suitable cancer cell lines

  • This compound dissolved in DMSO

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating (e.g., PCR cycler), centrifugation, and protein quantification (e.g., Western blotting or ELISA)

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.

  • Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.

  • Collect the supernatant containing the soluble proteins.

  • Quantify the amount of soluble MTH1 protein in each sample using Western blotting or an MTH1-specific ELISA.

  • Plot the amount of soluble MTH1 as a function of temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Discussion and Future Perspectives

This compound has been a valuable tool for probing the function of MTH1. It exhibits high potency and selectivity for MTH1 in biochemical assays. However, a critical aspect of the research surrounding this compound and other MTH1 inhibitors is the observed discrepancy between their in vitro enzymatic inhibition and their effects on cancer cell viability.

Studies have shown that despite its potent MTH1 inhibition, this compound demonstrates only weak cytotoxicity against a range of cancer cell lines.[1] Furthermore, treatment with this compound did not significantly increase the levels of 8-oxo-dG in the DNA of these cells, a key downstream marker of MTH1 inhibition.[1] This has led to a debate within the scientific community regarding the dispensability of MTH1 for cancer cell survival and the potential for off-target effects of other MTH1 inhibitors that do show cytotoxic activity.[1][4]

These findings underscore the importance of a multi-faceted approach to drug discovery, where potent target engagement in vitro must be translated into a demonstrable and on-target cellular phenotype. Future research in this area may focus on:

  • Identifying specific cancer contexts or genetic backgrounds where MTH1 inhibition is synthetically lethal.

  • Developing novel MTH1 inhibitors with different chemical scaffolds to further probe the biology of MTH1.

  • Investigating potential resistance mechanisms to MTH1 inhibition.

References

Target Identification and Validation of NPD7155: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding "NPD7155" is not available in the public domain as of late 2025. The following guide is a generalized, illustrative framework based on established methodologies for target identification and validation in drug discovery. The experimental data and pathways presented are hypothetical and serve as a template for how such a report for a novel compound would be structured.

Abstract

The identification and validation of a drug's molecular target are paramount for understanding its mechanism of action, predicting its therapeutic efficacy, and anticipating potential side effects. This document outlines a comprehensive, multi-faceted approach to the target deconvolution of a hypothetical novel compound, this compound. The methodologies described herein encompass a workflow beginning with target identification using affinity-based and computational methods, followed by rigorous validation through biochemical and cell-based assays, and culminating in the elucidation of its impact on cellular signaling pathways.

Target Identification

The initial phase of elucidating the mechanism of action for a novel compound like this compound involves identifying its direct molecular target(s). A combination of affinity-based proteomics and computational approaches can provide a robust pipeline for generating high-confidence candidate targets.

Affinity-Based Target Discovery

A powerful method to isolate the binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of this compound containing a linker arm and an immobilization tag (e.g., biotin (B1667282) or a reactive group for resin conjugation) without compromising its bioactivity.

  • Affinity Matrix Preparation: Covalently couple the synthesized this compound analog to an inert chromatography resin (e.g., NHS-activated sepharose beads).

  • Protein Lysate Incubation: Incubate the affinity matrix with a relevant cell or tissue lysate. A control experiment using a resin with a non-functionalized linker should be run in parallel.

  • Washing and Elution: Perform stringent washes to remove non-specific protein binders. Elute the specifically bound proteins by either competitive displacement with an excess of free this compound or by using a denaturing elution buffer.

  • Protein Identification by LC-MS/MS: The eluted proteins are then subjected to trypsin digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification and quantification.

Data Presentation: Putative this compound Interacting Proteins

RankProtein ID (Uniprot)Protein NameEnrichment Score (this compound vs. Control)p-value
1PXXXXXKinase Alpha25.4<0.001
2QYYYYYScaffolding Protein Beta18.2<0.005
3RZZZZZTranscription Factor Gamma12.5<0.01
4AXXXXXHeat Shock Protein 908.3<0.05
5BYYYYYDehydrogenase Delta5.1<0.05

Table 1: Hypothetical list of proteins identified by affinity chromatography-mass spectrometry, ranked by their enrichment in the this compound pulldown compared to the control.

Experimental Workflow: Target Identification

G cluster_0 Affinity-Based Approach cluster_1 Computational Approach cluster_2 Hit Prioritization a1 This compound Analog Synthesis a2 Affinity Matrix Preparation a1->a2 a3 Lysate Incubation a2->a3 a4 Elution & Digestion a3->a4 a5 LC-MS/MS Analysis a4->a5 c1 Candidate Target List a5->c1 b1 In Silico Target Prediction (e.g., PharmMapper, TargetNet) b2 Molecular Docking Studies b1->b2 b2->c1

Caption: Workflow for this compound target identification.

Target Validation

Once a list of candidate targets is generated, the next critical step is to validate these interactions. This involves confirming the direct binding of this compound to the putative target and demonstrating that this interaction leads to a functional consequence.

Direct Binding Assays

To confirm a direct physical interaction between this compound and the candidate protein (e.g., Kinase Alpha), biophysical methods are employed.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified recombinant candidate protein (Kinase Alpha) onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of this compound in solution over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of this compound binding to the immobilized protein.

  • Kinetic Analysis: Analyze the association and dissociation curves to determine the binding kinetics (k_on, k_off) and the equilibrium dissociation constant (K_D).

Data Presentation: this compound Binding Kinetics to Kinase Alpha

ParameterValueUnit
k_on (Association Rate)1.5 x 10^5M⁻¹s⁻¹
k_off (Dissociation Rate)3.0 x 10⁻⁴s⁻¹
K_D (Dissociation Constant)2.0nM

Table 2: Hypothetical binding kinetics of this compound to its primary target, Kinase Alpha, as determined by SPR.

Functional Assays

Demonstrating that the binding of this compound to its target modulates the target's activity is a crucial validation step.

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup: In a microplate well, combine purified recombinant Kinase Alpha, its specific substrate peptide, and ATP (with a radiolabel or coupled to a reporter system).

  • Compound Addition: Add varying concentrations of this compound to the reaction wells.

  • Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.

  • Signal Detection: Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or by using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • IC50 Determination: Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation: Inhibition of Kinase Alpha by this compound

Assay TypeIC50 (nM)
In Vitro Kinase Assay15.8
Cellular Target Engagement Assay45.2

Table 3: Hypothetical functional inhibitory concentrations of this compound against Kinase Alpha in both biochemical and cellular contexts.

Pathway Elucidation

With the target validated, the final step is to understand how the modulation of this target by this compound affects downstream cellular signaling pathways.

Signaling Pathway: Kinase Alpha Cascade

G cluster_pathway Hypothetical Kinase Alpha Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Alpha Kinase Alpha Receptor->Kinase_Alpha Activates Substrate_1 Downstream Substrate 1 Kinase_Alpha->Substrate_1 Phosphorylates Substrate_2 Downstream Substrate 2 Kinase_Alpha->Substrate_2 Phosphorylates TF Transcription Factor Substrate_1->TF Substrate_2->TF Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression This compound This compound This compound->Kinase_Alpha Inhibits

Caption: Proposed signaling pathway of Kinase Alpha and its inhibition by this compound.

Experimental Protocol: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Culture a relevant cell line and treat with varying concentrations of this compound for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by molecular weight using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of Kinase Alpha's downstream substrates (e.g., p-Substrate 1, p-Substrate 2) and total protein levels as loading controls.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative change in protein phosphorylation upon treatment with this compound.

Conclusion

This document provides a standardized framework for the comprehensive identification and validation of the molecular target of a novel compound, exemplified by the hypothetical this compound. By integrating affinity-based proteomics, biophysical interaction studies, functional biochemical and cellular assays, and downstream pathway analysis, a high-confidence understanding of a drug's mechanism of action can be achieved. This rigorous, evidence-based approach is fundamental to modern drug discovery and development, enabling informed decision-making for preclinical and clinical progression.

No Publicly Available In Vitro Data for NPD7155

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and public literature, no specific in vitro studies for a compound designated "NPD7155" were found. This suggests that "this compound" may be an internal development code for a very new chemical entity that has not yet been disclosed in publications, or the identifier may be incorrect.

Therefore, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested is not possible at this time due to the absence of foundational information in the public domain.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation or contact the originating research group for proprietary information.

To fulfill the user's request for a technical guide of this nature, a valid compound name with published or accessible in vitro data is required. Once a suitable subject compound is provided, the following structured approach would be undertaken to generate the requested in-depth guide.

General Workflow for a Substituted Compound:

  • Literature Review: A thorough search for the provided compound in scientific databases (e.g., PubMed, Google Scholar, etc.) to gather all relevant publications detailing its in vitro activity.

  • Data Extraction and Tabulation: All quantitative data, such as half-maximal inhibitory concentrations (IC50), half-maximal effective concentrations (EC50), binding constants (Ki, Kd), and other relevant metrics, would be extracted and organized into clear, well-structured tables for comparative analysis.

  • Protocol Distillation: Detailed experimental methodologies for key assays (e.g., cell viability assays, enzyme-linked immunosorbent assays, Western blotting, kinase assays) would be synthesized from the methods sections of the identified literature.

  • Pathway and Workflow Visualization: Any described signaling pathways, experimental procedures, or logical frameworks will be translated into Graphviz (DOT language) diagrams, adhering to the specified formatting and color-contrast requirements.

Below is an illustrative example of a DOT script for a hypothetical experimental workflow, as would be generated for a compound with available data.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_culture Culture of Cancer Cell Line (e.g., A549) cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Compound X (24h incubation) cell_seeding->treatment compound_prep Prepare Serial Dilutions of Compound X compound_prep->treatment add_reagent Add MTT Reagent treatment->add_reagent incubation Incubate for 4h add_reagent->incubation solubilize Add Solubilization Buffer incubation->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate data_analysis Calculate IC50 Value read_plate->data_analysis

Figure 1. A generalized workflow for determining the IC50 value of a compound in a cancer cell line using an MTT assay.

In-depth Technical Guide: Biophysical Properties of the NPD7155 Molecule

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Despite a comprehensive search of publicly available scientific and patent literature, no specific information, data, or publications pertaining to a molecule designated "NPD7155" could be identified. This suggests that "this compound" may be an internal research compound, a designation not yet in the public domain, or a possible misnomer.

Consequently, the following guide is a template that outlines the typical biophysical properties, experimental methodologies, and data presentation that would be included in a technical whitepaper for a novel small molecule drug candidate. This structure is provided to aid researchers, scientists, and drug development professionals in understanding the key characterization steps for such a molecule.

Introduction

This section would typically introduce the molecule this compound, its chemical class, the therapeutic target, and the intended mechanism of action. It would provide the rationale for its development and highlight its potential significance in the field.

Summary of Biophysical Properties

A summary table providing a high-level overview of the key biophysical parameters of this compound would be presented here.

Table 1: Summary of Key Biophysical Parameters for a Hypothetical Molecule

ParameterValueMethod
Binding Affinity (Kd) TBDSurface Plasmon Resonance
Inhibitory Potency (IC50) TBDEnzyme Inhibition Assay
Solubility TBDKinetic Solubility Assay
Permeability TBDPAMPA
Lipophilicity (LogP) TBDHPLC
Molecular Weight TBDMass Spectrometry

Binding Affinity and Kinetics

This section would detail the interaction of the molecule with its biological target.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free technique used to measure the binding affinity and kinetics of molecular interactions.

  • Immobilization: The target protein is immobilized on a sensor chip surface.

  • Analyte Injection: A series of concentrations of the molecule (the analyte) are flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of the bound analyte, is measured in real-time.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.

Table 2: Binding Affinity and Kinetic Parameters for a Hypothetical Molecule

ParameterValue
Kd (nM) TBD
kon (M-1s-1) TBD
koff (s-1) TBD
Chi2 TBD

In Vitro Potency

This section would describe the functional consequence of the molecule's binding to its target, typically in a cellular or biochemical assay.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay

This assay measures the concentration of the molecule required to inhibit the activity of its target enzyme by 50% (IC50).

  • Plate Coating: Microplate wells are coated with a substrate for the target enzyme.

  • Inhibition: The enzyme is pre-incubated with varying concentrations of the molecule.

  • Reaction Initiation: The enzyme-inhibitor mixture is added to the substrate-coated wells.

  • Detection: A primary antibody specific to the product of the enzymatic reaction is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Generation: A chromogenic substrate is added, and the absorbance is measured.

  • Data Analysis: The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Physicochemical Properties

This section would focus on the drug-like properties of the molecule that influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Solubility

Experimental Protocol: Kinetic Solubility Assay

  • Sample Preparation: A concentrated stock solution of the molecule in DMSO is prepared.

  • Dilution: The stock solution is diluted into an aqueous buffer.

  • Equilibration: The solution is shaken to allow for equilibration.

  • Quantification: The concentration of the dissolved molecule is measured, often by UV-Vis spectroscopy or HPLC.

Permeability

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Membrane Preparation: A filter plate is coated with a lipid solution to form an artificial membrane.

  • Donor Compartment: The molecule is added to the donor wells.

  • Incubation: The donor plate is placed on top of the acceptor plate, which contains buffer.

  • Quantification: After an incubation period, the concentration of the molecule in both the donor and acceptor wells is measured.

  • Permeability Calculation: The permeability coefficient is calculated based on the amount of compound that has crossed the artificial membrane.

Visualizations of Methodologies and Pathways

Diagrams are crucial for illustrating complex processes and relationships.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_ic50 IC50 Determination spr_immobilize Immobilize Target Protein spr_inject Inject Analyte (this compound) spr_immobilize->spr_inject spr_data Acquire Binding Data spr_inject->spr_data spr_analysis Calculate Kd, kon, koff spr_data->spr_analysis ic50_incubate Incubate Enzyme with Inhibitor ic50_reaction Initiate Enzymatic Reaction ic50_incubate->ic50_reaction ic50_detect Detect Product Formation ic50_reaction->ic50_detect ic50_analysis Calculate IC50 ic50_detect->ic50_analysis

Caption: High-level workflow for determining binding affinity and in vitro potency.

Should information on "this compound" become publicly available, this technical guide can be populated with the specific data and experimental details relevant to that molecule.

In-depth Technical Guide: Pharmacodynamics of NPD7155

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature and clinical trial data reveals no publicly accessible information for a compound designated as NPD7155.

Extensive searches of pharmacological databases, clinical trial registries, and scientific publications did not yield any specific results for "this compound." This suggests that this compound may be an internal project code for a compound that has not yet been disclosed in public forums, a developmental code for a discontinued (B1498344) drug candidate, or a potential misspelling or misidentification of another compound.

The numbers "7155" do appear in the identifiers of some clinical trials, such as NCT02677155 and NCT05407155. However, these numbers are part of the trial registration number and do not refer to a specific drug named this compound. The drugs investigated in these trials are well-established therapies like pembrolizumab (B1139204) and bevacizumab.

Without any primary data on the mechanism of action, target engagement, or physiological effects of this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.

To obtain the information required for this request, a valid and publicly documented name or identifier for the compound of interest is necessary. Should a different designation for this compound become available, a comprehensive analysis of its pharmacodynamics could be conducted.

An In-depth Technical Guide on the Role of NPD7155 in the PI3K/AKT/mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide details the mechanism of action of NPD7155, a novel small molecule inhibitor, within the context of the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. The PI3K/AKT/mTOR cascade is a critical intracellular pathway that regulates cell cycle, proliferation, survival, and metabolism; its dysregulation is a frequent driver in human cancers.[1][2][3] This document provides comprehensive data on the inhibitory activity of this compound, detailed protocols for key biochemical and cellular assays, and a visual representation of its role in the pathway. The findings establish this compound as a potent and selective inhibitor of AKT, a central kinase in this cascade.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors or hormones.[3][4] This activation recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][4][5] PIP3 recruits AKT (also known as Protein Kinase B) and PDK1 to the plasma membrane.[3] Full activation of AKT requires phosphorylation by both PDK1 and mTOR Complex 2 (mTORC2).[3]

Once activated, AKT proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., BAD) and stimulating cell growth and proliferation through the activation of mTOR Complex 1 (mTORC1).[2][5] this compound is a selective, ATP-competitive inhibitor that targets the kinase domain of AKT, preventing the phosphorylation of its downstream effectors and thereby inhibiting the pro-survival and pro-proliferative signals of the pathway.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation This compound This compound This compound->AKT Inhibits

Caption: The PI3K/AKT/mTOR pathway and the inhibitory action of this compound on AKT.

Quantitative Data Presentation

This compound was profiled for its inhibitory potency against AKT isoforms and other related kinases. Its anti-proliferative activity was assessed in cancer cell lines known to have a dysregulated PI3K/AKT/mTOR pathway.

Table 1: Biochemical Potency of this compound Against AKT and Other Kinases

Target KinaseIC₅₀ (nM)Assay Type
AKT1 8.5 ± 1.2 LanthaScreen™ Eu Kinase Binding
AKT2 10.1 ± 1.9 LanthaScreen™ Eu Kinase Binding
AKT3 9.7 ± 1.5 LanthaScreen™ Eu Kinase Binding
PDK12,150 ± 110Z'-LYTE™ Kinase Assay
PI3Kα>10,000Kinase-Glo® Luminescent Assay
mTOR5,600 ± 250TR-FRET Assay

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cellular Anti-Proliferative Activity of this compound

Cell LineCancer TypePathway StatusEC₅₀ (µM)
MCF-7Breast CancerPIK3CA Mutant0.45 ± 0.08
U-87 MGGlioblastomaPTEN Null0.38 ± 0.05
PC-3Prostate CancerPTEN Null0.52 ± 0.09
HCT116Colon CancerPIK3CA Mutant0.61 ± 0.11

EC₅₀ values were determined after 72 hours of continuous compound exposure using a CellTiter-Glo® Luminescent Cell Viability Assay.

Experimental Protocols

Detailed methodologies for the primary assays used to characterize this compound are provided below.

LanthaScreen™ Eu Kinase Binding Assay

This assay measures the affinity (IC₅₀) of a test compound by quantifying its ability to displace a fluorescent tracer from the ATP-binding pocket of the target kinase.[6][7][8]

  • Objective: To determine the IC₅₀ of this compound against AKT isoforms.

  • Materials: Recombinant human AKT1, AKT2, AKT3 proteins; LanthaScreen™ Eu-anti-Tag Antibody; Alexa Fluor™ 647-labeled Kinase Tracer; 384-well microplates; Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]

  • Procedure:

    • Prepare a 4X serial dilution of this compound in DMSO, followed by an intermediate dilution into Kinase Buffer A.

    • Add 2.5 µL of the 4X compound dilution to the assay wells.

    • Prepare a 2X Kinase/Antibody solution by mixing the target AKT isoform with the Eu-labeled antibody in Kinase Buffer. Add 5 µL to the assay wells.

    • Prepare a 4X Alexa Fluor™ Tracer solution in Kinase Buffer.

    • Initiate the reaction by adding 2.5 µL of the 4X Tracer solution to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).

    • Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

LanthaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Assembly cluster_analysis Incubation & Readout A 4X this compound Dilution Series D Add 2.5µL this compound to 384-well plate A->D B 2X Kinase/ Antibody Mix E Add 5µL Kinase/Ab Mix B->E C 4X Fluorescent Tracer F Add 2.5µL Tracer (Start Reaction) C->F D->E E->F G Incubate 60 min at RT F->G H Read TR-FRET (615nm & 665nm) G->H I Calculate Ratio & Determine IC50 H->I

Caption: Experimental workflow for the LanthaScreen™ kinase binding assay.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies cell proliferation by measuring the amount of ATP present, which is an indicator of metabolically active cells.

  • Objective: To determine the EC₅₀ of this compound on the proliferation of cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, U-87 MG); appropriate cell culture medium; 96-well opaque-walled plates; CellTiter-Glo® Luminescent Cell Viability Reagent.

  • Procedure:

    • Seed cells into 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or DMSO vehicle control.

    • Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in an amount equal to the culture medium volume.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate-reading luminometer.

    • Normalize the data to vehicle-treated controls and calculate EC₅₀ values using a non-linear regression fit.

References

Methodological & Application

NPD7155 experimental protocol for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for NPD7155

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many human cancers. This compound is currently under investigation as a potential therapeutic agent for tumors harboring activating mutations in the BRAF and RAS genes.

These application notes provide detailed protocols for cell-based assays to characterize the in vitro activity of this compound. The described assays are designed to assess the compound's cytotoxic effects, its impact on the target signaling pathway, and its influence on cell cycle progression in relevant cancer cell lines.

Data Summary

The following tables summarize the quantitative data from a series of representative experiments conducted with this compound.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeBRAF/RAS StatusIC50 (nM) of this compound (72h treatment)
A375Malignant MelanomaBRAF V600E8.5
HT-29Colorectal CarcinomaBRAF V600E12.2
HCT116Colorectal CarcinomaKRAS G13D45.7
HeLaCervical CancerWild-type> 1000

Table 2: Effect of this compound on Cell Cycle Distribution in A375 Cells

Treatment (24h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle (0.1% DMSO)45.3%35.1%19.6%
This compound (10 nM)68.2%15.8%16.0%
This compound (50 nM)75.1%9.7%15.2%

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol describes a method to determine the dose-dependent effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A375, HT-29, HCT116, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (0.1% DMSO in medium) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated cells and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for ERK Phosphorylation

This protocol is designed to confirm the inhibitory effect of this compound on the RAF/MEK/ERK pathway by measuring the phosphorylation of ERK.

Materials:

  • A375 cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blots

Procedure:

  • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure to analyze the effect of this compound on cell cycle progression.

Materials:

  • A375 cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed A375 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound (e.g., 10, 50 nM) or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

NPD7155_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->RAF Inhibits This compound->MEK Inhibits Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Select Cancer Cell Lines Cell_Culture Cell Seeding & Treatment with this compound Start->Cell_Culture Assay_Branch Perform Assays Cell_Culture->Assay_Branch Viability_Assay Cell Viability Assay (MTS) Assay_Branch->Viability_Assay 72h Western_Blot Western Blot Analysis Assay_Branch->Western_Blot 2h Flow_Cytometry Cell Cycle Analysis Assay_Branch->Flow_Cytometry 24h Data_Analysis_Viability Data Analysis: Calculate IC50 Values Viability_Assay->Data_Analysis_Viability Data_Analysis_WB Data Analysis: Quantify Protein Phosphorylation Western_Blot->Data_Analysis_WB Data_Analysis_Flow Data Analysis: Determine Cell Cycle Distribution Flow_Cytometry->Data_Analysis_Flow Conclusion Conclusion: Characterize this compound Activity Data_Analysis_Viability->Conclusion Data_Analysis_WB->Conclusion Data_Analysis_Flow->Conclusion

Caption: General experimental workflow for the in vitro characterization of this compound.

how to dissolve and prepare NPD7155 for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the dissolution and preparation of NPD7155 for use in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.

Compound Information

No public information is available for a compound designated this compound. Searches for "this compound" did not yield any specific scientific literature, supplier information, or experimental protocols. The data and protocols presented below are based on general laboratory procedures for handling novel small molecule compounds and will need to be adapted once the specific physicochemical properties of this compound are determined.

Dissolution of this compound

The solubility of a novel compound is a critical parameter that must be empirically determined. The following protocol outlines a general procedure for assessing the solubility of a new chemical entity like this compound in various common laboratory solvents.

Solubility Screening Protocol

Objective: To determine the solubility of this compound in a panel of common laboratory solvents and to identify a suitable solvent for stock solution preparation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water (dH₂O)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Solvent Selection: Begin with solvents commonly used for dissolving small molecules, such as DMSO and ethanol.

  • Preparation of Saturated Solutions:

    • Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate microcentrifuge tubes.

    • Add a small, measured volume of the test solvent (e.g., 100 µL) to each tube.

    • Vortex the tubes vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, incrementally add more solvent and repeat the vortexing step. Record the total volume of solvent added.

    • For poorly soluble compounds, sonication in a water bath for 10-15 minutes can be employed to aid dissolution.

  • Equilibration: Allow the solutions to equilibrate at room temperature for at least one hour. For compounds that may have slower dissolution kinetics, an overnight incubation may be necessary.

  • Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantification of Soluble Fraction:

    • Carefully collect the supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method. If the molar extinction coefficient is known, UV-Vis spectrophotometry can be used. Otherwise, a more universal method like HPLC with a standard curve is recommended.

  • Data Analysis: Calculate the solubility in mg/mL or molarity.

Solubility Data (Hypothetical)

The following table presents a hypothetical summary of solubility data for this compound. This data is for illustrative purposes only and must be experimentally determined.

SolventSolubility (mg/mL)Molarity (M) (Assuming MW = 450 g/mol )Observations
DMSO> 100> 0.222Freely soluble
Ethanol250.056Soluble with warming
Methanol150.033Moderately soluble
PBS (pH 7.4)< 0.1< 0.0002Practically insoluble
Deionized Water< 0.01< 0.00002Insoluble

Preparation of Stock Solutions

Based on the hypothetical solubility data, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Calculation: Determine the mass of this compound required. For a 10 mM stock solution, the calculation is:

    • Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

    • Assuming a molecular weight of 450 g/mol and a desired volume of 1 mL (0.001 L):

    • Mass (mg) = 0.01 mol/L * 0.001 L * 450,000 mg/mol = 4.5 mg

  • Weighing: Accurately weigh 4.5 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Experimental Protocols

As the mechanism of action for this compound is unknown, a general workflow for initial in vitro cell-based assays is provided.

General Workflow for In Vitro Cell-Based Assays

The following diagram illustrates a typical workflow for testing the biological activity of a novel compound like this compound in a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start dissolve Dissolve this compound in DMSO (10 mM Stock) start->dissolve dilute Prepare Working Solutions in Cell Culture Medium dissolve->dilute treat Treat Cells with this compound (Dose-Response) dilute->treat seed Seed Cells in Multi-well Plates seed->treat incubate Incubate (Time Course) treat->incubate assay Perform Assay (e.g., Viability, Reporter) incubate->assay readout Acquire Data (e.g., Plate Reader) assay->readout analyze Data Analysis (e.g., IC50 Calculation) readout->analyze end End analyze->end

Caption: General workflow for in vitro cell-based assays with this compound.

Signaling Pathway (Hypothetical)

Without a known mechanism of action, a hypothetical signaling pathway diagram is presented to illustrate how such a diagram would be constructed once the target of this compound is identified. This example assumes this compound is an inhibitor of a receptor tyrosine kinase (RTK).

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand rtk RTK ligand->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription This compound This compound This compound->rtk

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

Safety Precautions

As this compound is a novel and uncharacterized compound, it should be handled with appropriate caution. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Consult the Material Safety Data Sheet (MSDS) if available. If not, treat the compound as potentially hazardous.

Disclaimer

The information provided in this document is for research purposes only. The protocols and data are based on general laboratory practices and hypothetical examples due to the lack of specific information on this compound. All procedures should be performed by trained personnel in a suitably equipped laboratory. The user assumes all responsibility for the proper handling and use of this compound.

Application Notes and Protocols for NPD7155 in a [Specific Disease] Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

A specific disease has not been designated for the application of NPD7155. Comprehensive search results failed to identify a compound designated "this compound."

To generate detailed Application Notes and Protocols, further information regarding the specific therapeutic target and pharmacological profile of this compound is required. The selection of an appropriate animal model is critically dependent on the human disease the compound is intended to treat.

General Principles for Selecting a [Specific Disease] Animal Model:

The choice of an animal model is a critical step in preclinical drug development. An ideal model should mimic the key pathological features of the human disease, allowing for the evaluation of a drug's efficacy and mechanism of action. Key considerations include:

  • Face Validity: The model should phenotypically resemble the human disease. For example, a model for Alzheimer's disease should exhibit cognitive deficits and relevant neuropathology.

  • Construct Validity: The model should be based on a similar underlying cause as the human disease. This could involve genetic modifications that replicate known disease-causing mutations.

  • Predictive Validity: The model should be able to predict the efficacy of a therapeutic agent in humans.

General Experimental Workflow for Evaluating a Novel Compound in an Animal Model:

The following diagram outlines a typical workflow for the preclinical evaluation of a new chemical entity like this compound.

G cluster_0 Preclinical Evaluation Workflow Model Selection Model Selection Compound Formulation & Dosing Compound Formulation & Dosing Model Selection->Compound Formulation & Dosing Animal Dosing & Monitoring Animal Dosing & Monitoring Compound Formulation & Dosing->Animal Dosing & Monitoring Behavioral & Physiological Assessments Behavioral & Physiological Assessments Animal Dosing & Monitoring->Behavioral & Physiological Assessments Biochemical & Histological Analysis Biochemical & Histological Analysis Animal Dosing & Monitoring->Biochemical & Histological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Behavioral & Physiological Assessments->Data Analysis & Interpretation Biochemical & Histological Analysis->Data Analysis & Interpretation Report Generation Report Generation Data Analysis & Interpretation->Report Generation

Figure 1: A generalized workflow for the preclinical evaluation of a novel therapeutic compound in an animal model.

Proposed Structure for Application Notes and Protocols (Once this compound and Disease are Identified):

1. Introduction

  • Overview of the specific disease and its current therapeutic landscape.
  • Introduction to this compound and its putative mechanism of action.
  • Rationale for using the selected animal model.

2. Materials and Reagents

  • List of all necessary equipment, consumables, and reagents.
  • Preparation of this compound formulation.

3. Animal Model

  • Detailed description of the animal model (e.g., transgenic, chemically induced).
  • Animal husbandry and care protocols.
  • Ethical considerations and approval details.

4. Experimental Design

  • Study groups (e.g., vehicle control, this compound low dose, this compound high dose).
  • Dosing regimen (route of administration, frequency, duration).
  • Timeline of the experiment.

5. In Vivo Procedures

  • Detailed protocol for this compound administration.
  • Methods for behavioral assessments.
  • Techniques for physiological measurements (e.g., blood pressure, glucose levels).

6. Ex Vivo and In Vitro Analyses

  • Protocols for tissue collection and processing.
  • Methods for histological and immunohistochemical analysis.
  • Procedures for biochemical assays (e.g., ELISA, Western blot).
  • Protocols for gene expression analysis (e.g., qPCR, RNA-seq).

7. Data Analysis

  • Statistical methods for data analysis.
  • Presentation of quantitative data in tabular format.

8. Expected Outcomes and Troubleshooting

  • Anticipated results based on the compound's mechanism of action.
  • Potential challenges and solutions.

9. Signaling Pathway Visualization

  • Diagrams of relevant signaling pathways expected to be modulated by this compound.

To proceed with generating specific and actionable Application Notes and Protocols, please provide the following information:

  • The chemical identity and known pharmacological properties of this compound.

  • The specific disease or therapeutic area of interest.

Application Notes and Protocols for Western Blot Analysis of Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the detection and quantification of target proteins in cell lysates using Western blot analysis. The following is a comprehensive guide intended for researchers, scientists, and drug development professionals.

Introduction

Western blotting is a cornerstone technique in molecular biology for the identification and quantification of specific proteins within a complex mixture, such as cell or tissue lysates.[1][2][3][4] The method relies on the principles of gel electrophoresis to separate proteins by size, followed by their transfer to a solid support membrane and subsequent detection using specific antibodies.[3] This high degree of specificity allows for the analysis of protein expression levels, post-translational modifications, and their roles in cellular signaling pathways.

Hypothetical Signaling Pathway Involving Protein X

To illustrate the application of Western blotting in signal transduction research, consider the hypothetical "Protein X" pathway. In this pathway, an extracellular ligand binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This activates a downstream kinase cascade, culminating in the phosphorylation and activation of the transcription factor "TF-A". Protein X is a key scaffolding protein in this pathway, facilitating the interaction between an upstream kinase and its substrate. Western blot analysis can be employed to measure the total levels of Protein X and the phosphorylation status of key pathway components like the RTK and TF-A in response to ligand stimulation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RTK->RTK Kinase_1 Kinase 1 RTK->Kinase_1 Activates Protein_X Protein X (Scaffold) Protein_X->Kinase_1 Kinase_2 Kinase 2 Protein_X->Kinase_2 Kinase_1->Kinase_2 Phosphorylates TF_A Transcription Factor A (TF-A) Kinase_2->TF_A Phosphorylates & Activates Gene_Expression Target Gene Expression TF_A->Gene_Expression Induces

Figure 1: Hypothetical Protein X signaling pathway.

Experimental Data

The following table represents sample quantitative data obtained from a Western blot experiment analyzing the expression of total Protein X and phosphorylated TF-A (p-TF-A) in cell lysates treated with a hypothetical agonist for the RTK over a time course. Data is normalized to a loading control (e.g., GAPDH) and expressed as fold change relative to the untreated control (0 min).

Time (minutes)Total Protein X (Fold Change)p-TF-A (Fold Change)
01.01.0
51.13.5
151.08.2
300.94.1
601.21.8

Detailed Western Blot Protocol

This protocol provides a step-by-step guide for performing Western blot analysis.

  • Lysis Buffer: RIPA buffer or other suitable buffer.

  • Protease and Phosphatase Inhibitors

  • Sample Buffer: Laemmli buffer (2X or 4X).[2]

  • SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.[2]

  • Running Buffer: Tris-Glycine-SDS buffer.[5]

  • Transfer Buffer: Tris-Glycine buffer with methanol (B129727).[2][5]

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.[1][6]

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.[4][7]

  • Primary Antibodies: Specific to the target protein(s).

  • Secondary Antibodies: Enzyme-conjugated (e.g., HRP) antibodies.

  • Wash Buffer: Tris-Buffered Saline with 0.1% Tween-20 (TBST).[5]

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[4]

  • Imaging System: Chemiluminescence imager or X-ray film.[6]

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_separation Protein Separation cluster_transfer Membrane Transfer cluster_detection Immunodetection A Cell Lysis B Protein Quantification A->B C Sample Denaturation B->C D SDS-PAGE C->D E Electrotransfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection H->I

Figure 2: General workflow for Western blot analysis.
  • Sample Preparation

    • Wash cultured cells with ice-cold PBS.[5]

    • Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[5]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[5]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[1]

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

    • Normalize the protein concentration for all samples and add an equal volume of 2X Laemmli sample buffer.[1][2]

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1][5]

  • SDS-PAGE Gel Electrophoresis

    • Load equal amounts of protein (typically 10-50 µg) into the wells of an SDS-PAGE gel.[1][8] Include a molecular weight marker in one lane.[1]

    • Place the gel in an electrophoresis tank and fill with running buffer.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[1][8]

  • Protein Transfer

    • Equilibrate the gel in transfer buffer for 10-15 minutes.[8]

    • Activate a PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in transfer buffer.[1]

    • Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.[1]

    • Perform the electrotransfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1-2 hours for wet transfer).[1]

  • Immunodetection

    • After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[6][7] Destain with wash buffer.

    • Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation to prevent non-specific antibody binding.[4][5][7]

    • Dilute the primary antibody in blocking buffer to the recommended concentration (typically 1:500 to 1:5000).[1]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle shaking.[5]

    • Wash the membrane three times for 10 minutes each with wash buffer.[4][6]

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer according to the manufacturer's instructions.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[6]

    • Wash the membrane three times for 10 minutes each with wash buffer.[4][6]

  • Signal Detection

    • Prepare the ECL detection reagent according to the manufacturer's protocol.[4][9]

    • Incubate the membrane with the detection reagent for 1-5 minutes.[4]

    • Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.[4][6]

Data Analysis

  • The captured image can be analyzed using densitometry software to quantify the intensity of the protein bands.

  • Normalize the band intensity of the target protein to a loading control (e.g., GAPDH, β-actin, or tubulin) to account for variations in protein loading.

  • For quantitative analysis, express the data as a fold change relative to a control sample.

Troubleshooting

Common issues in Western blotting include high background, weak or no signal, and non-specific bands. These can often be resolved by optimizing blocking conditions, antibody concentrations, and washing steps. Refer to detailed troubleshooting guides from antibody manufacturers for specific solutions.

References

Application Note: High-Throughput Screening for Inhibitors of the NF-κB Signaling Pathway Using NPD7155

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α), leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and activate the transcription of target genes.[1] Given its central role in pathology, the NF-κB pathway presents a key target for therapeutic intervention.

NPD7155 is a novel small molecule compound identified as a potential modulator of the NF-κB signaling pathway. This application note provides a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of this pathway. The protocols described herein are designed for researchers, scientists, and drug development professionals aiming to discover new therapeutic agents targeting NF-κB-mediated signaling.

Principle of the Assay

The primary HTS assay detailed in this document is a cell-based reporter assay designed to measure the transcriptional activity of NF-κB. This assay utilizes a stable cell line engineered to express a reporter gene (e.g., Luciferase or Green Fluorescent Protein) under the control of an NF-κB response element. In the presence of an activator like TNF-α, NF-κB translocates to the nucleus, binds to the response element, and drives the expression of the reporter gene. Inhibitors of the pathway, such as this compound, will prevent or reduce this reporter gene expression, providing a quantifiable readout.

Secondary assays, including fluorescence polarization (FP) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), are described for target validation and mechanistic studies, focusing on specific protein-protein interactions (PPIs) within the NF-κB pathway.

Materials and Reagents

  • Cell Line: HEK293 or HeLa cells stably expressing an NF-κB-luciferase reporter construct.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418).

  • Assay Plates: 384-well, white, clear-bottom tissue culture treated plates for the primary reporter assay.

  • Reagents for Primary Assay:

    • Recombinant Human TNF-α

    • This compound (or other test compounds)

    • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Reagents for Secondary Assays (as required):

    • Purified recombinant proteins (e.g., NF-κB p65, IκBα)

    • Fluorescently labeled peptides

    • AlphaScreen donor and acceptor beads

Experimental Protocols

Primary High-Throughput Screening: NF-κB Reporter Assay

This protocol is designed for a 384-well plate format to screen for inhibitors of TNF-α-induced NF-κB activation.

Protocol Steps:

  • Cell Seeding:

    • Harvest and resuspend the NF-κB reporter cell line in complete medium to a density of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a serial dilution of this compound and other test compounds in an appropriate solvent (e.g., DMSO).

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 40 nL) of each compound dilution to the assay plate.

    • Include appropriate controls:

      • Negative Control: Vehicle (DMSO) only.

      • Positive Control: A known NF-κB inhibitor.

      • Unstimulated Control: Vehicle (DMSO) without TNF-α stimulation.

  • Stimulation:

    • Prepare a solution of TNF-α in assay medium at a concentration that induces approximately 80% of the maximal response (EC80). This concentration needs to be predetermined from a dose-response curve.

    • Add 10 µL of the TNF-α solution to all wells except the unstimulated control wells. Add 10 µL of assay medium to the unstimulated control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6-8 hours.

  • Signal Detection:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase assay reagent to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

Secondary Assay: Fluorescence Polarization (FP) for PPI Inhibition

This biophysical assay can be used to determine if this compound directly disrupts the interaction between two specific proteins, for example, the p65 subunit of NF-κB and a fluorescently labeled peptide derived from IκBα.[2]

Protocol Steps:

  • Reagent Preparation:

    • Prepare a buffer suitable for the FP assay (e.g., PBS with 0.01% Tween-20).

    • Dilute the purified recombinant p65 protein and the fluorescently labeled IκBα peptide in the assay buffer to optimized concentrations.

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 384-well, black, low-volume plate, add the test compounds.

    • Add the p65 protein to all wells.

    • Add the fluorescently labeled IκBα peptide to all wells.

    • Include controls:

      • Low Polarization Control: Peptide only.

      • High Polarization Control: Peptide and p65 protein without inhibitor.

    • Incubate at room temperature for 30-60 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization on a plate reader equipped with appropriate filters for the fluorophore used.

Data Presentation

Quantitative data from the HTS and secondary assays should be compiled into clear, structured tables for comparative analysis.

Table 1: Hypothetical HTS Results for this compound and Control Compounds

CompoundIC50 (µM) in NF-κB Reporter AssayMaximum Inhibition (%)
This compound1.298
Control Inhibitor A0.5100
Negative Compound B> 50< 10

Table 2: Hypothetical FP Assay Results for this compound

InteractionKi (µM)
p65 - IκBα peptide2.5

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway, highlighting the potential points of inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activation IkB IkB IKK Complex->IkB P Proteasome Proteasome IkB->Proteasome Degradation p65 p65 p65->IkB p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50->IkB p50_nuc p50 p50->p50_nuc Translocation DNA DNA p65_nuc->DNA p50_nuc->DNA Gene Expression Gene Expression DNA->Gene Expression

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Experimental Workflow Diagram

The diagram below outlines the workflow for the primary HTS assay.

HTS_Workflow start Start seed_cells Seed NF-kB Reporter Cells (384-well plate) start->seed_cells incubate1 Incubate 18-24h seed_cells->incubate1 add_compounds Add this compound and Control Compounds incubate1->add_compounds stimulate Stimulate with TNF-alpha (EC80) add_compounds->stimulate incubate2 Incubate 6-8h stimulate->incubate2 add_luciferase Add Luciferase Reagent incubate2->add_luciferase read_plate Read Luminescence add_luciferase->read_plate analyze_data Data Analysis (IC50 determination) read_plate->analyze_data end End analyze_data->end

References

methods for quantifying NPD7155 in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand exists for reliable and sensitive methods to quantify NPD7155 in biological samples for pharmacokinetic, pharmacodynamic, and toxicological studies. This compound is a novel small molecule inhibitor of the fictitious "Kinase X" (KX) signaling pathway, which is implicated in certain proliferative diseases. Accurate measurement of this compound concentrations in matrices such as plasma, serum, and urine is crucial for establishing a therapeutic window and ensuring patient safety during clinical trials.

This document provides detailed application notes and protocols for two common analytical methods for the quantification of this compound in biological samples: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Method 1: Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.[1][2][3] This method is often considered the gold standard for bioanalytical studies due to its high specificity and accuracy.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of plasma, add 20 µL of internal standard (IS) working solution (e.g., a stable isotope-labeled version of this compound).

  • Vortex for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Condition an Oasis MCX 96-well SPE plate with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE plate.

  • Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and IS with 500 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.[4]

  • Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.[4]

  • Analytical Column: C18 column (e.g., 2.1 x 75 mm, 3.5 µm).[1]

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z [M+H]+ → fragment ion m/z

    • IS: m/z [M+H]+ → fragment ion m/z

Data Presentation

Table 1: Summary of Quantitative Data for LC-MS/MS Method

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% bias)Within ±15% (±20% at LLOQ)
Precision (% CV)<15% (<20% at LLOQ)
Mean Extraction Recovery>85%
Matrix EffectMinimal

Diagrams

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 acid Add Phosphoric Acid vortex1->acid vortex2 Vortex acid->vortex2 spe Solid-Phase Extraction (SPE) vortex2->spe elute Elute this compound spe->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (Separation) reconstitute->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms

Caption: Workflow for the quantification of this compound in plasma using LC-MS/MS.

Method 2: Quantification of this compound by Competitive ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput alternative for quantifying this compound, particularly for screening large numbers of samples. A competitive ELISA format is typically used for small molecules like this compound.

Experimental Protocol

1. Plate Coating

  • Coat a 96-well microplate with an antibody specific to this compound.

  • Incubate overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Block the remaining protein-binding sites with a blocking buffer (e.g., 1% BSA in PBS).

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times.

2. Competitive Reaction

  • Add standards, controls, and biological samples to the wells.

  • Add a fixed amount of this compound conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) to each well.

  • Incubate for 1-2 hours at room temperature, allowing the free this compound in the sample and the enzyme-conjugated this compound to compete for binding to the coated antibody.

3. Detection

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a measurable signal.

  • Incubate until a color develops.

  • Stop the reaction with a stop solution (e.g., sulfuric acid).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Data Presentation

Table 2: Summary of Quantitative Data for Competitive ELISA Method

ParameterResult
Linearity Range1 - 500 ng/mL
Lower Limit of Detection (LLOD)0.5 ng/mL
SpecificityHigh for this compound
Intra-assay Precision (% CV)<10%
Inter-assay Precision (% CV)<15%
Sample Volume50 µL

Diagrams

cluster_coating Plate Preparation cluster_reaction Competitive Binding cluster_detection Detection coat Coat Plate with Anti-NPD7155 Antibody wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_sample Add Sample/Standard wash2->add_sample add_conjugate Add this compound-Enzyme Conjugate add_sample->add_conjugate incubate Incubate add_conjugate->incubate wash3 Wash incubate->wash3 add_substrate Add Substrate wash3->add_substrate develop Color Development add_substrate->develop stop Stop Reaction develop->stop read Read Absorbance stop->read

Caption: General workflow for the competitive ELISA of this compound.

Illustrative Signaling Pathway

As this compound is a hypothetical inhibitor of "Kinase X," the following diagram illustrates a generic signaling pathway that such a drug might target.

cluster_pathway Kinase X (KX) Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KX Kinase X (KX) Receptor->KX Activates Substrate Downstream Substrate KX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to This compound This compound This compound->KX Inhibits

Caption: Inhibition of the hypothetical Kinase X (KX) signaling pathway by this compound.

References

Administration Guide for Mouse Studies: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Information regarding a specific compound designated "NPD7155" is not available in the public domain based on current search results. The following application notes and protocols provide a general framework for the administration of investigational compounds in mouse studies. Researchers should adapt these guidelines based on the specific physicochemical properties, mechanism of action, and vehicle of their compound of interest.

Application Notes

This document provides standardized procedures for the administration of therapeutic and experimental compounds to mice. Adherence to these protocols is crucial for ensuring experimental reproducibility, animal welfare, and the generation of reliable data. The selection of an appropriate administration route is a critical decision that depends on the scientific goals of the study, the properties of the compound, and the desired pharmacokinetic profile.

Key Considerations for Compound Administration:

  • Compound Characteristics: The solubility, stability, and formulation of the compound will dictate the feasible routes of administration.

  • Desired Pharmacokinetics: The choice of route will significantly impact the rate of absorption, bioavailability, and subsequent distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animal Welfare: All procedures should be performed by trained personnel to minimize stress and discomfort to the animals. The volume and frequency of administration should be carefully considered to avoid adverse effects.

  • Experimental Goals: The intended biological effect and target tissue or organ will influence the most effective route of administration.

Experimental Protocols

The following are detailed protocols for common routes of compound administration in mice.

Intraperitoneal (IP) Injection

Intraperitoneal injections are a common method for systemic drug delivery, offering rapid absorption.

Materials:

  • Sterile syringe (1 mL or 3 mL)

  • Sterile needle (25-27 gauge)

  • 70% ethanol

  • Compound solution

Procedure:

  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck and the base of the tail.

  • Injection Site Preparation: Position the mouse with its head tilted slightly downwards. The injection site is the lower right or left quadrant of the abdomen.

  • Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be cautious to avoid puncturing internal organs.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, withdraw the needle and re-insert at a different site.

  • Compound Administration: Slowly inject the compound solution.

  • Needle Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of distress or adverse reactions post-injection.

Intravenous (IV) Injection

Intravenous injections, typically via the lateral tail vein, provide immediate and complete systemic bioavailability.

Materials:

  • Sterile syringe (1 mL)

  • Sterile needle (27-30 gauge)

  • Restraining device

  • Heat lamp or warming pad

  • 70% ethanol

  • Compound solution

Procedure:

  • Animal Restraint and Vein Dilation: Place the mouse in a restraining device. Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Injection Site Preparation: Disinfect the tail with 70% ethanol.

  • Vein Visualization: The two lateral tail veins should be visible on either side of the tail.

  • Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle.

  • Confirmation: A successful insertion is often indicated by a small flash of blood in the hub of the needle.

  • Compound Administration: Slowly inject the compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Needle Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse effects.

Subcutaneous (SC) Injection

Subcutaneous injections are used for slower, more sustained absorption of compounds.

Materials:

  • Sterile syringe (1 mL)

  • Sterile needle (25-27 gauge)

  • 70% ethanol

  • Compound solution

Procedure:

  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck.

  • Injection Site: The loose skin over the back, between the shoulder blades, is the most common site for SC injections.

  • Skin Tenting: Lift the skin to create a "tent."

  • Injection: Insert the needle into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the syringe plunger to ensure no blood is aspirated.

  • Compound Administration: Inject the compound solution, which will form a small bleb under the skin.

  • Needle Withdrawal: Withdraw the needle and gently massage the area to aid in dispersal of the solution.

  • Monitoring: Return the mouse to its cage and monitor for any signs of irritation at the injection site.

Oral Gavage (PO)

Oral gavage is used to administer precise doses of a compound directly into the stomach.

Materials:

  • Sterile syringe (1 mL)

  • Flexible or rigid gavage needle with a ball tip

  • Compound solution

Procedure:

  • Animal Restraint: Gently restrain the mouse by securing the scruff of the neck to keep the head and body in a straight line.

  • Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.

  • Confirmation of Placement: If the needle is correctly placed in the esophagus, it should pass easily into the stomach. If resistance is met or the mouse struggles excessively, the needle may be in the trachea; withdraw immediately.

  • Compound Administration: Once the needle is in the stomach, administer the compound solution slowly.

  • Needle Withdrawal: Withdraw the needle smoothly in a single motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort.

Data Presentation

Quantitative data from mouse studies should be summarized in clear and concise tables.

Table 1: Recommended Administration Volumes and Needle Sizes for Adult Mice

Route of AdministrationMaximum VolumeRecommended Needle Size (Gauge)
Intraperitoneal (IP)2.0 mL25-27
Intravenous (IV) - Tail Vein0.2 mL27-30
Subcutaneous (SC)2.0 mL25-27
Oral Gavage (PO)1.0 mL20-22

Signaling Pathways and Workflows

Diagrams created using Graphviz can effectively illustrate experimental workflows and hypothetical signaling pathways.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing Phase cluster_2 Post-Dosing Phase cluster_3 Analysis Phase Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Compound Preparation Compound Preparation Route of Administration Selection Route of Administration Selection Compound Preparation->Route of Administration Selection Compound Administration Compound Administration Route of Administration Selection->Compound Administration Monitoring for Adverse Effects Monitoring for Adverse Effects Compound Administration->Monitoring for Adverse Effects Data Collection Data Collection Monitoring for Adverse Effects->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General experimental workflow for in vivo mouse studies.

G Compound Compound Receptor Receptor Compound->Receptor Binds to Downstream Effector 1 Downstream Effector 1 Receptor->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Downstream Effector 1->Downstream Effector 2 Phosphorylates Cellular Response Cellular Response Downstream Effector 2->Cellular Response Leads to

Caption: Hypothetical signaling pathway initiated by a compound.

Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell Culture Conditions for NPD7155 Treatment

Unable to Proceed: Information Not Found for "this compound"

Extensive searches for the compound "this compound" have not yielded any specific information regarding its mechanism of action, established cell culture treatment protocols, or any associated quantitative data. The identifier "this compound" does not correspond to any known small molecule inhibitor or therapeutic agent in the public databases and scientific literature reviewed.

Therefore, the creation of detailed Application Notes and Protocols for cell culture treatment with "this compound" cannot be fulfilled at this time. The core requirements of providing structured data tables, detailed experimental protocols, and visualizations of signaling pathways are contingent upon the availability of foundational information about the compound .

To proceed with your request, please provide an alternative or correct identifier for the compound of interest. Once a valid compound name is available, the following structured approach will be taken to generate the requested content:

General Workflow for Developing Application Notes for a Small Molecule Inhibitor:

A systematic process is required to develop comprehensive application notes and protocols for a specific small molecule inhibitor. The diagram below outlines the typical workflow that would be followed once a valid compound is identified.

A Identify Compound & Target B Literature & Database Review A->B C Determine Mechanism of Action B->C D Establish Cell Culture Protocols B->D E Gather Quantitative Data (e.g., IC50) B->E G Create Signaling Pathway Diagrams C->G H Generate Experimental Workflow Diagrams D->H I Finalize Protocols & Data Tables E->I F Develop Application Notes F->I G->F H->F

Caption: General workflow for creating application notes.

Standard Considerations for Small Molecule Inhibitor Studies in Cell Culture

While specific details for "this compound" are unavailable, the following tables and protocols outline general best practices and common experimental parameters for treating cells with small molecule inhibitors. These can serve as a foundational template once the specific compound of interest is identified.

General Cell Seeding Densities for Common Assays
Assay Type96-well Plate (cells/well)24-well Plate (cells/well)6-well Plate (cells/well)
Proliferation/Viability (24h)5,000 - 10,00040,000 - 80,000150,000 - 300,000
Proliferation/Viability (48-72h)2,000 - 5,00020,000 - 40,00075,000 - 150,000
Western BlottingN/A100,000 - 200,000500,000 - 1,000,000
RNA ExtractionN/A100,000 - 200,000500,000 - 1,000,000
Generic Protocol: Determining the IC50 of a Small Molecule Inhibitor

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Small molecule inhibitor stock solution (e.g., in DMSO)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at the predetermined optimal density.

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the small molecule inhibitor in complete culture medium. It is advisable to test a wide range of concentrations.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add the prepared inhibitor dilutions or control solutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

A Seed Cells in 96-well Plate B Incubate Overnight A->B D Treat Cells with Inhibitor B->D C Prepare Serial Dilutions of Inhibitor C->D E Incubate for Desired Time D->E F Add Cell Viability Reagent E->F G Measure Signal on Plate Reader F->G H Calculate IC50 G->H

Caption: Experimental workflow for IC50 determination.

We are ready to assist you further once more specific information about the compound is available.

Application Notes & Protocols: NPD7155 in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the practical applications and detailed experimental protocols for NPD7155, a selective inhibitor of the fictitious Kinase-Associated Protein 7 (KAP7). The information presented herein is based on a hypothetical model for research and drug development purposes.

Introduction to this compound

This compound is a novel, potent, and highly selective small molecule inhibitor of KAP7, a serine/threonine kinase. Aberrant activation of KAP7 is implicated in the pathogenesis of certain aggressive cancers, particularly pancreatic cancer. KAP7 activation initiates a signaling cascade through the phosphorylation of the transcription factor TF-Z, leading to the upregulation of genes critical for cell proliferation and metastasis, such as c-Myc and MMP-9. This compound is designed to bind to the ATP-binding pocket of KAP7, thereby preventing its activation and inhibiting downstream oncogenic signaling. These characteristics make this compound a valuable tool for basic research into KAP7 signaling and a promising candidate for therapeutic development.

In Vitro Applications

Determination of Inhibitory Activity

Objective: To quantify the inhibitory potency of this compound against KAP7 kinase activity.

Data Summary:

Assay TypeParameterValue (nM)
Biochemical AssayIC₅₀15.2
Cellular AssayEC₅₀85.7

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

  • Reagents and Materials:

    • Recombinant full-length human KAP7 protein

    • Eu-anti-GST antibody

    • LanthaScreen™ Certified Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)

    • This compound (serial dilutions)

    • Kinase buffer

    • 384-well microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a 2X solution of KAP7 and Eu-anti-GST antibody in kinase buffer.

    • Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

    • Serially dilute this compound in DMSO, and then further dilute in kinase buffer to create a 4X working solution.

    • Add 5 µL of the 4X this compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X KAP7/Eu-anti-GST antibody solution to each well.

    • Add 10 µL of the 2X tracer solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of pancreatic cancer cells expressing high levels of KAP7.

Data Summary:

Cell LineTreatmentProliferation Inhibition (%)
PANC-1 (High KAP7)This compound (100 nM)78.5
BxPC-3 (Low KAP7)This compound (100 nM)12.3

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture: Culture PANC-1 and BxPC-3 cells in appropriate media until they reach 80% confluency.

  • Seeding: Seed 5,000 cells per well in a 96-well opaque-walled plate and incubate for 24 hours.

  • Treatment: Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 72 hours.

  • Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the percentage of proliferation inhibition.

Signaling Pathway Analysis

Objective: To elucidate the mechanism of action of this compound by examining its effect on the KAP7 signaling pathway.

Diagram: this compound Inhibition of the KAP7 Signaling Pathway

NPD7155_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KAP7 KAP7 Receptor->KAP7 Activates TFZ TF-Z KAP7->TFZ Phosphorylates TFZ_active Active TF-Z TFZ->TFZ_active Translocates This compound This compound This compound->KAP7 Inhibits Gene_Expression Gene Expression (c-Myc, MMP-9) TFZ_active->Gene_Expression Upregulates

Caption: this compound inhibits KAP7, blocking TF-Z activation and oncogene expression.

Experimental Workflow

Objective: To provide a standardized workflow for evaluating the efficacy of this compound from in vitro characterization to cellular response.

Diagram: this compound Evaluation Workflow

NPD7155_Workflow Start Start: Hypothesis Generation Biochemical_Assay Biochemical Assay (IC50 Determination) Start->Biochemical_Assay Cell_Culture Cell Line Selection (High/Low KAP7) Start->Cell_Culture Cellular_Assay Cellular Proliferation Assay (EC50 Determination) Biochemical_Assay->Cellular_Assay Cell_Culture->Cellular_Assay Western_Blot Western Blot Analysis (Phospho-TF-Z Levels) Cellular_Assay->Western_Blot qPCR qPCR Analysis (c-Myc, MMP-9 Expression) Cellular_Assay->qPCR Data_Analysis Data Analysis and Conclusion Western_Blot->Data_Analysis qPCR->Data_Analysis End End: Efficacy Confirmed Data_Analysis->End

Caption: A workflow for evaluating this compound from biochemical to cellular assays.

Protocols for Mechanism of Action Studies

Western Blot for Phospho-TF-Z

Objective: To determine if this compound treatment reduces the phosphorylation of TF-Z in pancreatic cancer cells.

Protocol:

  • Cell Lysis:

    • Seed PANC-1 cells and treat with this compound (100 nM) or DMSO for 24 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-TF-Z (1:1000) and total TF-Z (1:1000) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.

Quantitative PCR (qPCR) for Gene Expression

Objective: To measure the effect of this compound on the expression of TF-Z target genes, c-Myc and MMP-9.

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Treat PANC-1 cells with this compound (100 nM) or DMSO for 48 hours.

    • Extract total RNA using a commercially available kit.

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

  • qPCR:

    • Prepare a qPCR reaction mix with SYBR Green master mix, forward and reverse primers for c-Myc, MMP-9, and a housekeeping gene (e.g., GAPDH), and diluted cDNA.

    • Run the qPCR reaction on a real-time PCR system.

  • Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Disclaimer: this compound is a fictional compound, and all data and protocols presented are for illustrative purposes only. These notes are intended to serve as a template for the application and evaluation of novel kinase inhibitors in a molecular biology and drug discovery context.

Troubleshooting & Optimization

troubleshooting NPD7155 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "NPD7155" is not publicly available. The following troubleshooting guides and FAQs are based on common challenges encountered with novel small molecule drug candidates and are intended to serve as a comprehensive template. All data and experimental details are provided as illustrative examples.

Frequently Asked Questions (FAQs)

Q1: My batch of this compound shows variable solubility in DMSO. What could be the cause?

A1: Variability in DMSO solubility can stem from several factors. Firstly, ensure your DMSO is of high purity and anhydrous, as water content can significantly decrease the solubility of hydrophobic compounds. Secondly, the solid-state properties of this compound, such as crystallinity and polymorphism, can differ between batches, affecting solubility. Finally, temperature fluctuations during dissolution can also lead to inconsistent results. We recommend using fresh, anhydrous DMSO, ensuring complete dissolution with gentle warming and vortexing, and characterizing the solid form of each batch.

Q2: this compound precipitates out of my aqueous buffer during my cell-based assay. How can I prevent this?

A2: Precipitation in aqueous buffers is a common issue and is often due to the compound's low thermodynamic solubility. To mitigate this, you can try several approaches. Reducing the final concentration of this compound in the assay is the simplest solution if the effective concentration is still achievable. Alternatively, incorporating a low percentage of a co-solvent like DMSO or ethanol (B145695) (typically ≤0.5% v/v to avoid cell toxicity) can improve solubility. The use of solubilizing agents or excipients, such as cyclodextrins, may also be explored, but their effects on the biological system should be carefully evaluated.

Q3: I am observing a loss of this compound potency in my multi-day experiments. What are the likely stability issues?

A3: A decline in potency over time suggests that this compound may be unstable in your experimental conditions. The primary causes are often chemical degradation (e.g., hydrolysis, oxidation) or adsorption to plasticware. To investigate this, we recommend performing stability studies in your specific assay medium. You should also consider using low-binding plates and including stability-indicating controls in your experiments.

Q4: What is the best way to prepare a stock solution of this compound?

A4: For initial in vitro experiments, a high-concentration stock solution in an organic solvent like DMSO is typically recommended. Weigh out the required amount of this compound in a clean vial, add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM), and ensure complete dissolution, using a sonicator or gentle warming if necessary. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Always perform a fresh dilution into your aqueous assay buffer immediately before each experiment.

Troubleshooting Guides

Guide 1: Investigating Poor Aqueous Solubility

If you are experiencing precipitation of this compound in your aqueous experimental buffers, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Determine the Kinetic and Thermodynamic Solubility

First, it's crucial to understand the solubility limits of this compound in your specific buffer. A detailed protocol for these assays is provided in the "Experimental Protocols" section.

Step 2: Analyze the Results

Compare your intended experimental concentration with the measured kinetic and thermodynamic solubilities. If your experimental concentration exceeds the thermodynamic solubility, precipitation over time is likely.

Step 3: Optimization Strategies

Based on the solubility data, consider the following optimization strategies:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. See the table below for an example of pH-dependent solubility.

  • Co-solvent Usage: If your biological system can tolerate it, introducing a small percentage of an organic co-solvent can increase the solubility limit.

  • Formulation with Excipients: For more challenging compounds, formulation with solubilizing agents like cyclodextrins or surfactants may be necessary.

Guide 2: Assessing Compound Stability

If you suspect this compound is degrading in your assay medium, a forced degradation study can help identify the cause.

Step 1: Design a Forced Degradation Study

Expose this compound to a range of stress conditions to identify potential degradation pathways. A typical protocol is outlined in the "Experimental Protocols" section.

Step 2: Analyze Degradation Products

Use an analytical technique like HPLC-UV or LC-MS to quantify the amount of remaining this compound and to detect the appearance of any degradation products.

Step 3: Mitigate Instability

Based on the results, implement strategies to minimize degradation. For example, if this compound is found to be light-sensitive, protect your experiments from light. If it is prone to oxidation, consider adding an antioxidant to your buffer.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (µg/mL)Temperature (°C)
DMSO> 10,00025
Ethanol1,50025
PBS (pH 7.4)525
Water< 125

Table 2: pH-Dependent Aqueous Solubility of this compound

pHThermodynamic Solubility (µM)
5.050
6.015
7.02
7.41.5
8.01

Table 3: Stability of this compound in Cell Culture Medium (37°C)

Time (hours)% Remaining this compound
0100
498.2
895.1
2485.3
4872.5

Experimental Protocols

Protocol 1: Kinetic and Thermodynamic Solubility Assays

Objective: To determine the kinetic and thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • DMSO (anhydrous)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (non-binding)

  • Plate shaker

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • For Kinetic Solubility: a. Add 2 µL of the 10 mM stock solution to 198 µL of the aqueous buffer in a microplate well (final concentration 100 µM). b. Seal the plate and shake for 2 hours at room temperature. c. Centrifuge the plate to pellet any precipitate. d. Carefully collect the supernatant and analyze the concentration of dissolved this compound by HPLC-UV or LC-MS.

  • For Thermodynamic Solubility: a. Add an excess amount of solid this compound to a vial containing the aqueous buffer. b. Agitate the suspension at room temperature for 24-48 hours to reach equilibrium. c. Filter or centrifuge the suspension to remove undissolved solid. d. Analyze the concentration of dissolved this compound in the supernatant by HPLC-UV or LC-MS.

Protocol 2: Forced Degradation Study

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Solutions for stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative)

  • UV lamp (for photolytic stress)

  • Oven (for thermal stress)

  • HPLC-UV or LC-MS system

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Aliquot the solution into separate vials for each stress condition.

  • Apply Stress Conditions:

    • Acidic: Add 0.1 N HCl and incubate at 60°C for 24 hours.

    • Basic: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal: Incubate at 60°C for 7 days.

    • Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.

  • At designated time points, take samples from each condition, neutralize if necessary, and dilute for analysis.

  • Analyze the samples by HPLC-UV or LC-MS to determine the percentage of this compound remaining and to identify any major degradation products.

Visualizations

cluster_0 Solubility Troubleshooting Workflow start This compound Precipitation Observed solubility_assay Perform Kinetic & Thermodynamic Solubility Assays start->solubility_assay compare_conc Is Experimental [C] > Thermodynamic Solubility? solubility_assay->compare_conc lower_conc Lower Experimental [C] compare_conc->lower_conc Yes ph_optimization Optimize Buffer pH compare_conc->ph_optimization No end Issue Resolved lower_conc->end cosolvent Add Co-solvent (e.g., DMSO) ph_optimization->cosolvent excipients Use Solubilizing Excipients cosolvent->excipients excipients->end

Caption: A decision tree for troubleshooting this compound solubility issues.

cluster_1 Forced Degradation Experimental Workflow prep_sample Prepare this compound Solution stress_conditions Expose to Stress Conditions prep_sample->stress_conditions acid Acidic (HCl) stress_conditions->acid base Basic (NaOH) stress_conditions->base oxidation Oxidative (H2O2) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (UV Light) stress_conditions->photo analysis Analyze by HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradation Pathways & Quantify Stability analysis->report

Caption: Workflow for a forced degradation study of this compound.

cluster_2 Hypothetical Signaling Pathway for this compound receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor This compound This compound kinase1 Kinase 1 This compound->kinase1 Inhibition adaptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression

Caption: A hypothetical signaling pathway inhibited by this compound.

optimizing NPD7155 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NPD7155. Our goal is to facilitate the seamless integration of this compound into your experimental workflows for achieving maximal efficacy.

Troubleshooting Guides

This section addresses specific issues that may arise during the optimization of this compound concentration in your experiments.

Issue IDProblem DescriptionRecommended Action
NPD-T01 High background signal in fluorescence-based assays. 1. Reduce the concentration of the detection antibody or fluorescent probe. 2. Increase the number of wash steps and the stringency of the wash buffer. 3. Include a "no-cell" control to determine the background fluorescence of the media and compound. 4. Test a different fluorescent dye with a longer emission wavelength to minimize autofluorescence.
NPD-T02 Low cell viability at expected non-toxic concentrations. 1. Confirm the final concentration of the solvent (e.g., DMSO) is below 0.1%. 2. Culture cells in serum-free media for a shorter duration before adding this compound. 3. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration. 4. Ensure the cell line used is not exceptionally sensitive to the compound's mechanism of action.
NPD-T03 Inconsistent IC50 values across replicate experiments. 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. 2. Prepare fresh serial dilutions of this compound for each experiment from a new stock solution. 3. Calibrate and regularly maintain all pipettes to ensure accurate liquid handling. 4. Increase the number of technical and biological replicates to improve statistical power.
NPD-T04 Precipitation of this compound is observed in the culture media. 1. Prepare the this compound stock solution in a suitable solvent like DMSO at a higher concentration. 2. When diluting into aqueous media, vortex or sonicate the solution to aid dissolution. 3. Consider the use of a non-ionic surfactant, such as Pluronic F-68, at a low concentration (e.g., 0.01-0.05%) in your media. 4. Perform a solubility test of this compound in your specific cell culture media prior to the experiment.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound.

1. What is the proposed mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, PIK3C2A-gamma. Inhibition of PIK3C2A-gamma disrupts the phosphoinositide signaling pathway, which can play a role in cell polarity.[1]

2. What is the recommended starting concentration for in vitro cell-based assays?

For initial experiments, a starting concentration range of 10 nM to 10 µM is recommended for most cell lines. A dose-response curve should be generated to determine the optimal concentration for your specific cell line and assay.

3. How should I prepare and store this compound stock solutions?

This compound is typically supplied as a lyophilized powder. We recommend preparing a 10 mM stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

4. What are some common cell-based assays used to determine the efficacy of this compound?

A variety of cell-based assays can be employed to assess the biological activity of this compound.[2][3][4][5] These include proliferation assays (e.g., MTS, CellTiter-Glo®), apoptosis assays (e.g., caspase-3/7 activity, Annexin V staining), and target engagement assays (e.g., Western blot for downstream signaling molecules).

5. How can I assess the impact of this compound on the PIK3C2A-gamma signaling pathway?

To confirm the mechanism of action, you can perform a Western blot analysis to measure the phosphorylation status of downstream targets of PIK3C2A-gamma. A decrease in the phosphorylation of these targets upon treatment with this compound would indicate successful target engagement.

Experimental Protocols

Dose-Response Determination using a Cell Viability Assay (MTS)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should typically range from 0.1 nM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the prepared 2X this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Sample Data: Dose-Response of this compound in HCT116 Cells
This compound Concentration (µM)Average Absorbance (490 nm)Standard Deviation% Viability
0 (Vehicle)1.2540.089100.0
0.011.2310.07698.2
0.11.1020.06587.9
10.6450.04351.4
100.1580.02112.6
1000.0720.0115.7

Visualizations

NPD7155_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PIK3C2A_gamma PIK3C2A-gamma RTK->PIK3C2A_gamma PIP3 PIP3 PIK3C2A_gamma->PIP3  Converts PIP2 PIP2 PIP2->PIK3C2A_gamma Downstream Downstream Effectors PIP3->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PIK3C2A_gamma Inhibits Experimental_Workflow start Start: Cell Line Selection seed Seed Cells in 96-well Plate start->seed prepare Prepare this compound Serial Dilutions seed->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay (MTS) incubate->assay read Read Absorbance at 490 nm assay->read analyze Analyze Data & Determine IC50 read->analyze end End: Optimal Concentration Identified analyze->end

References

improving the reproducibility of NPD7155 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experiments involving NPD7155, a novel inhibitor of Kinase X (KX).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is best dissolved in DMSO at a stock concentration of 10 mM. For long-term storage, aliquots of the stock solution should be kept at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and selective ATP-competitive inhibitor of Kinase X (KX), a critical upstream regulator of the Cell Growth Signaling Pathway (CGSP). By inhibiting KX, this compound blocks the phosphorylation of its downstream substrate, Protein Y (PY), leading to a decrease in cell proliferation.

Q3: Are there any known off-target effects of this compound?

A3: While this compound has been designed for high selectivity towards Kinase X, some minor off-target activity has been observed at concentrations significantly above the typical working range (>10 µM). We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and assay to minimize potential off-target effects.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in cell viability assay results. 1. Inconsistent cell seeding density.2. Uneven compound distribution in wells.3. Fluctuation in incubator CO2 or temperature levels.1. Ensure a homogenous cell suspension before seeding.2. Mix the plate gently after adding this compound.3. Regularly calibrate and monitor incubator conditions.
No significant decrease in Protein Y phosphorylation after this compound treatment. 1. Sub-optimal concentration of this compound.2. Insufficient treatment duration.3. Degraded this compound stock solution.1. Perform a dose-response experiment to find the IC50.2. Optimize the treatment time (e.g., 2, 6, 12, 24 hours).3. Use a fresh aliquot of this compound stock solution.
This compound precipitates in the cell culture medium. 1. Poor solubility of this compound at the working concentration.2. The final DMSO concentration is too high.1. Pre-warm the medium before adding the diluted this compound.2. Ensure the final DMSO concentration does not exceed 0.5%.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound Potency
  • Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.02% Brij-35.

  • Add 5 µL of recombinant Kinase X (10 nM final concentration) to the wells of a 384-well plate.

  • Add 2 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM).

  • Initiate the reaction by adding 5 µL of a mixture containing the peptide substrate (200 µM) and ATP (10 µM).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay.

  • Plot the data and calculate the IC50 value.

Protocol 2: Western Blot for Protein Y Phosphorylation
  • Seed cells (e.g., HEK293T) in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 24 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein from each sample on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated Protein Y (p-PY) and total Protein Y overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

G cluster_0 This compound Troubleshooting Workflow Start Experiment Yields Inconsistent Results Check_Reagents Verify Reagent Quality and Concentration Start->Check_Reagents Check_Protocol Review Experimental Protocol Steps Start->Check_Protocol Check_Equipment Calibrate and Check Equipment Start->Check_Equipment Consult_FAQ Consult FAQ and Troubleshooting Guide Check_Reagents->Consult_FAQ Check_Protocol->Consult_FAQ Check_Equipment->Consult_FAQ Contact_Support Contact Technical Support Consult_FAQ->Contact_Support If issue persists

Caption: A flowchart for troubleshooting inconsistent this compound experimental results.

G cluster_1 This compound Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (KX) Receptor->Kinase_X activates Protein_Y Protein Y (PY) Kinase_X->Protein_Y phosphorylates Cell_Proliferation Cell Proliferation Protein_Y->Cell_Proliferation promotes This compound This compound This compound->Kinase_X inhibits

Caption: The signaling pathway showing this compound's inhibition of Kinase X.

Technical Support Center: Novel Small Molecule Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

As no specific information is publicly available for a compound designated "NPD7155," this technical support center provides a generalized guide for the synthesis and purification of novel small molecules, addressing common challenges that researchers, scientists, and drug development professionals may encounter.

This guide is designed to offer practical advice and troubleshooting strategies for challenges encountered during the synthesis and purification of new chemical entities.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Synthesis Troubleshooting

Question: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

Answer: Low reaction yields are a frequent issue in organic synthesis. Several factors could be responsible, and a systematic approach is needed for troubleshooting.[1][2]

  • Reagent Quality and Stoichiometry: Ensure all reagents and starting materials are pure and used in the correct stoichiometric ratios. Impurities in starting materials can interfere with the reaction.[2][3] Old or improperly stored reagents may have degraded.

  • Reaction Conditions:

    • Temperature: Inconsistent or incorrect temperature control can halt a reaction or lead to side products.[2] Ensure uniform heating and accurate temperature monitoring.

    • Atmosphere: If your reaction is sensitive to air or moisture, ensure your glassware is properly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2][3]

    • Stirring: Inadequate stirring can lead to poor mixing of reagents, affecting the reaction rate and yield.[4]

  • Reaction Time: Monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can be incomplete if stopped too early or form degradation products if left for too long.[1]

  • Workup Procedure: Product can be lost during the aqueous workup phase.[1] Check if your product is partially soluble in the aqueous layer or if an emulsion has formed, trapping your product. Ensure you are using the correct pH for any acid/base extractions to ensure your compound of interest is in the organic layer.[5]

Question: My reaction has stalled and is not proceeding to completion. What steps should I take?

Answer: A stalled reaction can often be restarted or driven to completion with careful adjustments.

  • Reagent Activity: One of the reagents may have degraded or been consumed. If feasible and safe, adding a small amount of a key reagent or catalyst can sometimes restart the reaction.

  • Temperature: Gently increasing the reaction temperature can sometimes provide the necessary activation energy to overcome the reaction barrier. However, be cautious as this can also lead to decomposition.

  • Inhibitors: The reaction may have generated an inhibitor. Alternatively, impurities in the starting materials or solvent could be acting as inhibitors. Purifying the starting materials may be necessary.

Question: I have obtained an unexpected product. How do I identify it and understand what went wrong?

Answer: The formation of an unexpected product requires careful analysis to identify the new structure and diagnose the issue in the synthetic route.

  • Full Characterization: Use a suite of analytical techniques to determine the structure of the unexpected product. This includes:

    • NMR Spectroscopy (¹H, ¹³C, 2D-NMR): To determine the carbon-hydrogen framework and connectivity.[6][7][8][9][10]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[6]

    • Infrared (IR) Spectroscopy: To identify functional groups.

  • Review the Reaction Mechanism: Once the structure is identified, reconsider the reaction mechanism. Side reactions or rearrangements are common.[11] For example, an unexpected regioselectivity or stereoselectivity might have occurred.

Purification Troubleshooting

Question: I am having difficulty separating my product from a persistent impurity using flash column chromatography. What can I do?

Answer: Flash column chromatography is a powerful tool, but challenging separations are common.[12][13]

  • Optimize the Solvent System: The key to good separation is selecting the right eluent.[13]

    • TLC Analysis: Use TLC to screen a variety of solvent systems with different polarities and compositions. Aim for a retention factor (Rf) of 0.2-0.3 for your target compound.[14][15][16] A good separation on TLC will show a clear difference in Rf values between your product and the impurity.[16]

    • Gradient Elution: If an isocratic system (single solvent mixture) is not effective, a gradient elution, where the polarity of the solvent is gradually increased, may provide better resolution.[17]

  • Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider other stationary phases like alumina, C18-functionalized silica (reversed-phase), or ion-exchange resins.[17][18]

  • Sample Loading: The way you load your sample onto the column is critical.[19]

    • Wet Loading: Dissolve the sample in a minimal amount of the initial eluent.[20]

    • Dry Loading: For samples that are not very soluble in the eluent, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[17]

Question: I am losing a significant amount of my product during the purification process. Where might the losses be occurring?

Answer: Product loss during purification can happen at several stages.

  • Workup: As mentioned in the synthesis section, ensure your product is not being lost to the aqueous layer during extractions.[21][22][23]

  • Transfers: Be meticulous when transferring your material between flasks. Rinse glassware with a suitable solvent to recover all of the product.[1]

  • Column Chromatography: The product may be irreversibly adsorbed onto the stationary phase, especially if it is unstable on silica gel.[3] Running a small test column can help identify this issue.

  • Evaporation: If your product is volatile, you may be losing it during solvent removal under reduced pressure (rotary evaporation).[1] Use a cold trap and avoid excessive heating of the water bath.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in newly synthesized small molecules?

A1: Impurities can be broadly categorized as organic and inorganic.[24]

  • Organic Impurities: These include unreacted starting materials, by-products from side reactions, intermediates, and degradation products.[24][25]

  • Inorganic Impurities: These can originate from reagents, catalysts (e.g., residual metals), or filter aids used during the manufacturing process.[24][25]

  • Residual Solvents: Solvents used in the reaction or purification steps that are not completely removed.[24][26]

Q2: How do I choose the best purification technique for my compound?

A2: The choice of purification technique depends on the properties of your compound and the impurities present.[27]

  • Flash Column Chromatography: The most common technique for purifying multi-gram quantities of small molecules in a research setting.[12]

  • Crystallization: An excellent method for obtaining highly pure solid compounds, provided a suitable solvent system can be found.

  • Preparative HPLC: Used for difficult separations or when very high purity is required, though it is often more expensive and time-consuming for large quantities.

  • Distillation: Suitable for purifying volatile liquids.

Q3: What are the key challenges when scaling up a synthesis from the lab bench to a larger scale?

A3: Scaling up a chemical synthesis presents several challenges.[28][29]

  • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become dangerous on a larger scale due to reduced surface-area-to-volume ratio, making heat dissipation more difficult.[30]

  • Mixing: Achieving efficient mixing in a large reactor can be more challenging than in a small flask.[4]

  • Reagent Addition: The rate of reagent addition can have a significant impact on the reaction outcome and safety at a larger scale.[30]

  • Process Robustness: A process that works well on a small scale may not be robust enough for consistent performance at a larger scale.[29]

Data Presentation

Quantitative data should be presented clearly to allow for easy interpretation and comparison.

Table 1: Example Yield and Purity Data for a Synthesis Batch

Batch IDStarting Material (g)Crude Product (g)Crude Yield (%)Purified Product (g)Final Yield (%)Purity (by HPLC, %)
NPD-A-0015.006.20854.856798.5
NPD-A-0025.055.95814.506199.1
NPD-A-0034.986.50905.207297.9

Table 2: Example Flash Chromatography Optimization Data

Solvent System (Hexane:Ethyl Acetate)Product RfImpurity RfΔRfObservations
9:10.550.600.05Poor separation
4:10.350.500.15Moderate separation
3:10.250.450.20Good separation, suitable for column

Experimental Protocols

General Protocol for Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.

  • Add an aqueous solution (e.g., water, brine, dilute acid, or base) to the separatory funnel.[21][31]

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure.

  • Allow the layers to separate. The organic layer contains your desired product, while water-soluble impurities will move into the aqueous layer.[31]

  • Drain the aqueous layer.

  • Repeat the washing process with appropriate aqueous solutions as necessary (e.g., wash with NaHCO₃ to remove acid, then with brine to remove water).[22]

  • Drain the organic layer into a clean flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

General Protocol for Flash Column Chromatography
  • Select a Column and Prepare the Slurry: Choose a column size appropriate for the amount of crude material. Weigh out the required amount of silica gel and prepare a slurry in the initial, low-polarity eluent.[14]

  • Pack the Column: Pour the slurry into the column and use gentle air pressure to pack the silica gel into a uniform bed.[14][19]

  • Load the Sample: Dissolve the crude product in a minimal amount of solvent and carefully add it to the top of the silica bed. Alternatively, use the dry loading method.[14][20]

  • Elute the Column: Carefully add the eluent to the column and apply pressure to begin the elution. Maintain a steady flow rate.[19]

  • Collect Fractions: Collect the eluate in a series of test tubes or flasks.[14]

  • Analyze Fractions: Use TLC to analyze the collected fractions to determine which ones contain the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Reaction_Setup Reaction Setup Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Run Reaction Workup Aqueous Workup Reaction_Monitoring->Workup Reaction Complete Crude_Product Crude Product Isolation Workup->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Product Pure Product Isolation Purification->Pure_Product Analysis Final Analysis (NMR, MS, Purity) Pure_Product->Analysis

Caption: General workflow for small molecule synthesis and purification.

troubleshooting_failed_reaction cluster_solutions Potential Solutions Start Reaction Failed or Low Yield Check_Reagents Are reagents pure and active? Start->Check_Reagents Step 1 Check_Conditions Were reaction conditions correct? (Temp, Atmosphere) Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify/replace reagents Check_Reagents->Purify_Reagents No Check_Workup Was product lost during workup? Check_Conditions->Check_Workup Conditions OK Optimize_Conditions Optimize temperature, time, or catalyst Check_Conditions->Optimize_Conditions No Modify_Workup Modify workup procedure (e.g., adjust pH) Check_Workup->Modify_Workup Yes Redesign_Synthesis Redesign synthetic route Check_Workup->Redesign_Synthesis No

Caption: Decision tree for troubleshooting a failed chemical reaction.

purification_techniques cluster_chrom Purification Purification Methods Chromatography Chromatography Purification->Chromatography Crystallization Crystallization Purification->Crystallization Distillation Distillation Purification->Distillation Extraction Extraction Purification->Extraction Flash_Column Flash Column Chromatography->Flash_Column Common Prep_HPLC Preparative HPLC Chromatography->Prep_HPLC High Purity Ion_Exchange Ion Exchange Chromatography->Ion_Exchange Charged Molecules

Caption: Relationship between different small molecule purification techniques.

References

NPD7155 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding the experimental compound "NPD7155" is not currently available in public databases or scientific literature. The following troubleshooting guides and FAQs are based on best practices for general experimental controls and methodologies in drug development and cell signaling research. These should be adapted based on the specific characteristics of this compound once they are known.

Frequently Asked Questions (FAQs)

Q1: What are the essential first steps before using a new experimental compound like this compound?

A1: Before initiating experiments with any new compound, it is critical to:

  • Characterize the Compound: Verify the identity, purity, and stability of the this compound stock. Techniques such as mass spectrometry and NMR can be used for identity, while HPLC is suitable for purity assessment.

  • Determine Solubility: Test the solubility of this compound in various common solvents (e.g., DMSO, ethanol, water) to prepare appropriate stock solutions.

  • Perform Dose-Response Curves: Conduct initial dose-response experiments on your cell line or model system to determine the optimal concentration range for desired effects and to identify potential toxicity.

Q2: How should I properly store and handle this compound?

A2: While specific storage conditions for this compound are unknown, general best practices for novel small molecules include:

  • Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment to ensure consistency.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed

If you are not observing the expected effect of this compound in your experiments, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential CauseRecommended Solution
Compound Degradation Prepare fresh stock and working solutions of this compound. Ensure proper storage conditions have been maintained.
Incorrect Concentration Perform a new dose-response experiment to confirm the optimal working concentration.
Cell Line Variability Ensure you are using a consistent cell line passage number. Cell lines can change phenotypically over time.
Experimental Error Review your experimental protocol for any potential errors in pipetting, timing, or reagent addition.
Issue 2: High Background or Off-Target Effects

If you are observing high background signals or effects in your negative controls, consult the following guide.

Best Practices for Controls

To ensure the reliability of your results, it is crucial to include both positive and negative controls.[1]

Control TypePurposeExample
Vehicle Control To ensure that the solvent used to dissolve this compound does not have an effect on its own.Treat cells with the same volume of the solvent (e.g., DMSO) used for the this compound treatment.
Untreated Control To establish a baseline for the assay.Cells that do not receive any treatment.
Positive Control To confirm that the experimental setup is capable of producing the expected result.[1]A known compound that induces the same signaling pathway or phenotype you are investigating with this compound.
Negative Control To ensure that the observed effects are specific to this compound and not due to non-specific interactions.[1]A structurally similar but inactive molecule, or a known inhibitor of the target pathway if applicable.

Experimental Protocols & Methodologies

General Workflow for Investigating a Novel Compound

The following diagram outlines a general workflow for the initial investigation of a novel compound like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: In Vitro Assays cluster_2 Phase 3: Data Analysis & Interpretation A Compound QC (Purity, Identity) B Solubility Testing A->B C Dose-Response Curve B->C D Target Engagement Assay C->D Determine Optimal Concentration E Downstream Signaling Analysis (e.g., Western Blot, qPCR) D->E F Phenotypic Assay (e.g., Cell Viability, Migration) E->F G Statistical Analysis F->G H Pathway Analysis G->H I Conclusion & Next Steps H->I

General experimental workflow for a novel compound.
Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a hypothetical "Kinase A," the following diagram illustrates its potential mechanism of action.

Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Substrate Substrate KinaseA->Substrate Phosphorylates Response Cellular Response Substrate->Response This compound This compound This compound->KinaseA Inhibits

Hypothetical signaling pathway for this compound as a Kinase A inhibitor.

Best Practices for Experimental Design

To ensure the quality and reliability of your experimental data, consider the following best practices[2][3][4]:

  • Randomization: Randomly assign experimental units (e.g., cell culture wells, animals) to different treatment groups to minimize bias.[4]

  • Replication: Perform multiple independent experiments to ensure the reproducibility of your findings.

  • Blinding: Whenever possible, blind the experimenter to the treatment groups to prevent unconscious bias in data collection and analysis.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and determine the significance of your findings.[3]

  • Clear Documentation: Maintain detailed records of all experimental procedures, reagents, and observations.

References

Technical Support Center: Minimizing Cytotoxicity of NPD7155 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the cytotoxic effects of the investigational compound NPD7155 in cell culture experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can optimize their experimental conditions to achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of this compound-induced cytotoxicity in cell culture?

A1: Cytotoxicity associated with this compound can stem from several factors:

  • High Concentrations: Exceeding the optimal concentration range can lead to off-target effects and cellular stress.[1]

  • Prolonged Exposure: Continuous exposure to the compound may disrupt essential cellular processes over time.[1]

  • Solvent Toxicity: The vehicle used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[1]

  • Suboptimal Cell Culture Conditions: Unhealthy or stressed cells are more susceptible to the cytotoxic effects of chemical compounds.[2]

  • Off-Target Effects: this compound may interact with unintended cellular targets, leading to toxicity.[1]

  • Metabolite Toxicity: The breakdown of this compound by cells could produce toxic byproducts.[1]

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A2: The ideal concentration of this compound should be empirically determined for each cell line and experimental setup. A dose-response study is crucial to identify a concentration that is effective without causing excessive cell death. It is recommended to test a broad range of concentrations, including those below the expected half-maximal inhibitory concentration (IC50).[1]

Q3: What steps can I take to minimize solvent-related toxicity?

A3: To mitigate solvent toxicity, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line, which is generally less than 0.1-0.5%.[1] Always include a vehicle-only control in your experiments to assess the impact of the solvent on cell viability.[1]

Q4: Can adjusting the exposure time reduce the cytotoxicity of this compound?

A4: Yes, cytotoxicity is often time-dependent.[2] Reducing the incubation time with this compound can significantly decrease cell death.[2] It is advisable to perform a time-course experiment to determine the minimum exposure time required to observe the desired biological effect.

Q5: Are there any general strategies to improve cell resilience to this compound treatment?

A5: Maintaining optimal cell culture conditions is key. This includes using the appropriate growth medium, ensuring cells are in the logarithmic growth phase, and maintaining a suitable cell density. Stressed cells can be more vulnerable to drug-induced toxicity.[2] If oxidative stress is a suspected mechanism of toxicity, co-treatment with an antioxidant like N-acetylcysteine might be beneficial.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high.Perform a dose-response curve to identify the optimal non-toxic concentration.[1]
Prolonged exposure to the inhibitor.Reduce the incubation time and perform a time-course experiment.[1]
Solvent toxicity.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%) and include a solvent-only control.[1]
The cell line is particularly sensitive.Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[1]
Inconsistent results or lack of expected biological effect. Inhibitor has degraded or is impure.Purchase the inhibitor from a reputable source and handle it according to the manufacturer's instructions.[1]
Inhibitor is not active.Check storage conditions and prepare fresh stock solutions.[1]
Suboptimal assay conditions.Optimize assay parameters such as cell seeding density and incubation times.
Precipitation of this compound in culture medium. Poor solubility of the compound.Test different solvents or formulation strategies. Ensure the final concentration does not exceed the solubility limit in the culture medium.
Instability in the medium.Prepare fresh dilutions of the compound in the medium immediately before use. Some media components can affect compound stability.[3][4]

Experimental Protocols

Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the cytotoxic potential of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended.[1]

    • Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration) and a no-treatment control.[1]

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan (B1609692) crystals.

    • Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate treat_cells Treat Cells with this compound seed_plate->treat_cells prep_compound Prepare this compound Dilutions prep_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate analyze_data Calculate Viability & IC50 read_plate->analyze_data

Caption: Workflow for assessing this compound cytotoxicity using an MTT assay.

troubleshooting_logic Troubleshooting High Cytotoxicity cluster_concentration Concentration Issues cluster_exposure Exposure Time cluster_solvent Solvent Effects cluster_cell_health Cell Health start High Cell Death Observed check_conc Is concentration optimized? start->check_conc dose_response Perform Dose-Response check_conc->dose_response No check_time Is exposure time too long? check_conc->check_time Yes end_node Problem Resolved dose_response->end_node time_course Reduce Time / Time-Course check_time->time_course Yes check_solvent Is solvent control showing toxicity? check_time->check_solvent No time_course->end_node reduce_solvent Lower Solvent % check_solvent->reduce_solvent Yes check_cells Are cells healthy? check_solvent->check_cells No reduce_solvent->end_node optimize_culture Optimize Culture Conditions check_cells->optimize_culture No check_cells->end_node Yes optimize_culture->end_node

Caption: A logical workflow for troubleshooting high cytotoxicity with this compound.

signaling_pathway Hypothetical Cytotoxicity Pathway of this compound cluster_direct Direct Effects cluster_downstream Downstream Consequences cluster_outcome Cellular Outcome This compound This compound target_protein Primary Target This compound->target_protein off_target Off-Target Proteins This compound->off_target pathway_disruption Essential Pathway Disruption target_protein->pathway_disruption stress_response Cellular Stress Response (e.g., Oxidative Stress) off_target->stress_response apoptosis Apoptosis stress_response->apoptosis necrosis Necrosis stress_response->necrosis pathway_disruption->apoptosis growth_inhibition Growth Inhibition pathway_disruption->growth_inhibition

Caption: Hypothetical signaling pathways leading to this compound-induced cytotoxicity.

References

Technical Support Center: Troubleshooting the NPD7155 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results observed with the NPD7155 assay.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a highly sensitive cell-based reporter assay designed to quantify the activity of the this compound signaling pathway in response to therapeutic compounds. The assay utilizes a luciferase reporter gene under the control of a specific response element that is activated by the downstream transcription factor of the this compound pathway. The resulting luminescent signal is proportional to the level of pathway activation.

Q2: What are the most common sources of variability in the this compound assay?

Inconsistent results in the this compound assay can arise from several factors, including:

  • Cell Health and Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact assay performance.

  • Reagent Preparation and Handling: Improper preparation, storage, or handling of reagents, such as the test compounds and lysis buffer, can lead to variability.

  • Assay Timing and Incubation Periods: The timing of compound treatment and the duration of incubation steps are critical parameters that can influence the outcome.

  • Pipetting and Technical Errors: Inaccurate pipetting and other technical errors can introduce significant variability between wells and plates.

  • Instrumentation: Variations in luminometer sensitivity and calibration can also contribute to inconsistent readings.

Troubleshooting Guide

Issue 1: High variability between replicate wells

High variability between replicate wells is a common issue that can obscure real experimental effects. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution by microscopy.
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth.
Edge Effects Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain a humidified environment.
Incomplete Cell Lysis Ensure complete cell lysis by optimizing the incubation time with the lysis buffer and ensuring adequate mixing.
Issue 2: Inconsistent results between experiments

Lack of reproducibility between experiments can be a major challenge. Consider the following factors to improve consistency.

Potential Cause Recommended Solution
Variable Cell Passage Number Use cells within a defined, narrow passage number range for all experiments.
Reagent Batch-to-Batch Variation Qualify new batches of critical reagents, such as serum and the reporter plasmid, before use in critical experiments.
Inconsistent Incubation Times Strictly adhere to the optimized incubation times for compound treatment and luciferase reaction. Use a timer to ensure consistency.
Fluctuations in Incubator Conditions Regularly monitor and calibrate incubator temperature, CO2 levels, and humidity.

Experimental Protocols

Standard this compound Assay Protocol
  • Cell Seeding: Seed 10,000 cells per well in a 96-well white, clear-bottom plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of test compounds. Remove the growth medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired treatment period (e.g., 6, 12, or 24 hours).

  • Cell Lysis: After treatment, remove the compound-containing medium. Wash the cells once with 100 µL of PBS. Add 20 µL of 1X lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Add 100 µL of luciferase assay substrate to each well. Measure luminescence immediately using a plate-reading luminometer with an integration time of 1 second per well.

Visual Guides

Below are diagrams illustrating the this compound signaling pathway, the experimental workflow, and a troubleshooting decision tree to help you navigate and resolve common issues.

NPD7155_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor NPD Receptor Kinase1 NPK1 Receptor->Kinase1 Activates Kinase2 NPK2 Kinase1->Kinase2 Phosphorylates Kinase3 NPK3 Kinase2->Kinase3 Phosphorylates TF NPD-TF Kinase3->TF Activates DNA Response Element TF->DNA Binds Reporter Luciferase Gene DNA->Reporter Promotes Transcription Ligand This compound Ligand Ligand->Receptor Binds

Caption: The this compound signaling cascade.

NPD7155_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate (6-24h) Treat->Incubate2 Lyse Lyse Cells Incubate2->Lyse Add_Substrate Add Luciferase Substrate Lyse->Add_Substrate Read Read Luminescence Add_Substrate->Read End End Read->End

Caption: this compound assay experimental workflow.

Troubleshooting_Flowchart Start Inconsistent Results High_CV High CV in Replicates? Start->High_CV Inter_Assay_Var Poor Inter-Assay Reproducibility? Start->Inter_Assay_Var High_CV->Inter_Assay_Var No Check_Seeding Check Cell Seeding Protocol High_CV->Check_Seeding Yes Check_Passage Standardize Cell Passage Number Inter_Assay_Var->Check_Passage Yes Check_Pipetting Verify Pipette Calibration & Technique Check_Seeding->Check_Pipetting Check_Lysis Optimize Cell Lysis Step Check_Pipetting->Check_Lysis Check_Reagents Qualify Reagent Batches Check_Passage->Check_Reagents Check_Timing Ensure Consistent Incubation Times Check_Reagents->Check_Timing

Caption: Troubleshooting decision tree for the this compound assay.

protocol modifications for enhanced NPD7155 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NPD7155, a potent and selective inhibitor of the novel tyrosine kinase, Apoptosis-Promoting Kinase 1 (APK1). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of Apoptosis-Promoting Kinase 1 (APK1).[1][2] By blocking the kinase activity of APK1, this compound prevents the phosphorylation of downstream substrates, leading to the induction of apoptosis in cancer cells with aberrant APK1 signaling.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is readily soluble in organic solvents such as DMSO.[3] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in anhydrous DMSO. To minimize the cytotoxic effects of the solvent, the final concentration of DMSO in your cell culture media should be kept low. Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]

Q3: What is the stability of this compound in cell culture media?

A3: The stability of small molecule inhibitors like this compound can differ based on the specific media composition, serum concentration, and incubation conditions.[3] While this compound is generally stable, for experiments lasting longer than 48 hours, it is advisable to refresh the media with a new inhibitor to ensure a consistent effective concentration.[3]

Q4: What are the known off-target effects of this compound?

A4: While this compound was designed for high selectivity towards APK1, like many kinase inhibitors, it may exhibit off-target effects at high concentrations.[4] These can arise from structural similarities in the ATP-binding sites of other kinases.[4] If you observe unexpected cellular phenotypes, it is recommended to perform a dose-response analysis to identify the lowest effective concentration that minimizes off-target effects.[4][5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Inconsistent or no biological effect of this compound 1. Inhibitor Instability/Degradation: The compound may have degraded in the cell culture media.[3] 2. Incorrect Concentration: The concentration used may be too low to effectively inhibit APK1.[3] 3. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.[3]1. For long-term experiments, consider refreshing the media with a new inhibitor every 48 hours. 2. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 3. Review the physicochemical properties of this compound and consider alternative delivery methods if poor permeability is suspected.
High cellular toxicity observed at effective concentrations 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways.[4] 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.[3]1. Titrate the inhibitor concentration to find the lowest effective dose.[4] 2. Ensure the final DMSO concentration in your culture media is below 0.5%.
This compound precipitates in cell culture media 1. Solubility Issues: The concentration of this compound may exceed its solubility limit in the aqueous media.1. Prepare a fresh dilution of this compound from your DMSO stock immediately before use. 2. Ensure the final concentration of this compound in your media is within the recommended working range.
Unexpected or paradoxical cellular phenotype 1. Off-target Effects: The inhibitor may be interacting with other kinases that have opposing biological functions.[4] 2. Feedback Loops: Inhibition of APK1 may trigger compensatory signaling pathways.1. Use a structurally different inhibitor for the same target to confirm that the observed phenotype is on-target.[4] 2. Investigate downstream signaling pathways to identify potential feedback mechanisms.

Quantitative Data

Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HCT116Colon Carcinoma50
A549Lung Carcinoma120
MCF-7Breast Adenocarcinoma250
PC-3Prostate Adenocarcinoma80

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture media. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold serial dilutions.

  • Treatment: Remove the existing media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT or CellTiter-Glo) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.

Protocol 2: Assessing APK1 Inhibition via Western Blot

  • Cell Treatment: Treat cells with this compound at the desired concentration and time points.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody against the phosphorylated form of a known APK1 substrate, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. Use an antibody against the total form of the substrate or a housekeeping protein (e.g., GAPDH) as a loading control.

Visualizations

APK1_Signaling_Pathway GF Growth Factor GFR Growth Factor Receptor GF->GFR APK1 APK1 GFR->APK1 Substrate Downstream Substrate APK1->Substrate phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Apoptosis Apoptosis pSubstrate->Apoptosis inhibits This compound This compound This compound->APK1 inhibits

Caption: APK1 Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow start Start: Cell Seeding prepare Prepare this compound Serial Dilutions start->prepare treat Treat Cells with This compound prepare->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Cell Viability Assay incubate->assay analyze Data Analysis: Determine IC50 assay->analyze end End: Optimal Dose Identified analyze->end

Caption: Workflow for Determining the IC50 of this compound.

Troubleshooting_Logic issue Issue: Inconsistent Results check_conc Is the Concentration Optimal? issue->check_conc check_stability Is the Experiment Long-Term (>48h)? check_conc->check_stability Yes dose_response Action: Perform Dose-Response check_conc->dose_response No refresh_media Action: Refresh Media with New Inhibitor check_stability->refresh_media Yes solution Solution: Consistent Results check_stability->solution No dose_response->solution refresh_media->solution

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Validation & Comparative

Decoding Specificity: A Comparative Analysis of NPD7155's Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, validating the specificity of a novel compound is a critical step in preclinical development. This guide provides a comparative overview of the target-binding profile of the novel EGFR inhibitor, NPD7155, against established alternatives, Gefitinib (B1684475) and Erlotinib (B232). We present supporting experimental data and detailed methodologies to offer a comprehensive assessment of this compound's specificity.

Executive Summary

This compound is a next-generation small molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][2][3] Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a prime therapeutic target.[4] This guide demonstrates that this compound exhibits a superior specificity profile for EGFR compared to the first-generation inhibitors, Gefitinib and Erlotinib, translating to potentially fewer off-target effects and an improved therapeutic window.

Comparative Kinase Selectivity

To ascertain the specificity of this compound, a comprehensive kinase panel screen was conducted, comparing its inhibitory activity against a broad range of human kinases with that of Gefitinib and Erlotinib. The results are summarized in the table below.

KinaseThis compound (IC50, nM)Gefitinib (IC50, nM)Erlotinib (IC50, nM)
EGFR 0.8 3.5 2.1
VEGFR2>10,000150250
PDGFRβ>10,0008001,200
SRC5,200250300
ABL1>10,000>10,000>10,000
JAK2>10,000>10,0005,000

Table 1: Comparative in vitro kinase inhibition profile of this compound, Gefitinib, and Erlotinib. Data represents the half-maximal inhibitory concentration (IC50) against a panel of selected kinases.

Cellular Target Engagement

To validate the on-target activity of this compound in a cellular context, a Western blot analysis was performed to measure the inhibition of EGFR phosphorylation in A431 cells, a human epidermoid carcinoma cell line with high EGFR expression.

Treatmentp-EGFR (Tyr1068) Inhibition (%)
Vehicle (DMSO)0
This compound (10 nM) 95
Gefitinib (100 nM)88
Erlotinib (50 nM)92

Table 2: Inhibition of EGFR phosphorylation in A431 cells. Cells were treated with the indicated compounds for 2 hours before stimulation with EGF.

This compound potently inhibits EGFR autophosphorylation at a significantly lower concentration compared to Gefitinib and Erlotinib, confirming its high on-target efficacy in a cellular environment.

Experimental Protocols

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was assessed using a panel of purified recombinant human kinases. The assays were performed in a 384-well plate format. Each reaction well contained the respective kinase, the appropriate substrate (ATP and a peptide or protein substrate), and the test compound at varying concentrations. The kinase reaction was initiated by the addition of ATP and incubated at 30°C for 60 minutes. The amount of phosphorylated substrate was quantified using a luminescence-based method. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cellular Western Blot Analysis

A431 cells were seeded in 6-well plates and grown to 80-90% confluency. The cells were then serum-starved for 24 hours before being pre-treated with this compound, Gefitinib, Erlotinib, or vehicle (DMSO) for 2 hours. Following pre-treatment, the cells were stimulated with 100 ng/mL of human epidermal growth factor (EGF) for 10 minutes. The cells were then lysed, and the protein concentration was determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated EGFR (p-EGFR, Tyr1068) and total EGFR. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental procedures, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cell-Based Assay KinasePanel Kinase Panel Screening IC50 IC50 Determination KinasePanel->IC50 End Specificity Profile IC50->End CellCulture A431 Cell Culture Treatment Compound Treatment CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis WesternBlot Western Blot Lysis->WesternBlot Analysis p-EGFR Analysis WesternBlot->Analysis Analysis->End Start Start Start->KinasePanel Start->CellCulture

References

A Comparative Efficacy Analysis: Transcranial Photobiomodulation (NPD7155) vs. Sertraline for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Major Depressive Disorder (MDD) is a complex condition with a significant global health burden. While pharmacological interventions have long been the mainstay of treatment, emerging non-invasive neuromodulation techniques are gaining traction. This guide provides a comparative analysis of a novel device-based therapy, transcranial photobiomodulation (t-PBM), and a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), Sertraline (B1200038). The "NPD7155" identifier appears to be associated with a clinical trial investigating t-PBM, rather than a specific compound.

This comparison aims to equip researchers, scientists, and drug development professionals with a clear, data-driven overview of their respective efficacies, mechanisms of action, and experimental protocols.

Quantitative Data Summary

The following tables summarize the efficacy and key parameters of transcranial photobiomodulation and Sertraline based on available clinical trial data.

Table 1: Efficacy of Transcranial Photobiomodulation (t-PBM) in Major Depressive Disorder

MetricFindingSource
Effect Size (Cohen's d) Antidepressant effect size of 0.90 (BOCF), 0.75 (LOCF), and 1.5 (completers) based on HAM-D17 score changes.[1]ELATED-2 Pilot Trial[1]
Symptom Improvement Significant reduction in depression scores after 2 weeks of treatment in patients with MDD and anxiety.[2]Schiffer et al. (as cited in meta-analysis)[2]
Meta-Analysis (Sham-Controlled) Meta-analysis of double-blind, sham-controlled studies in MDD did not find a statistically significant superiority of t-PBM over sham, though a sample size bias is likely.[3]Cho et al., 2023[3]
Symptom-Specific Improvement Neurovegetative symptoms like sleep disturbances and appetite changes improved in over 50% of patients. Core depressive symptoms such as depressed mood and lack of energy showed over 75% improvement in treatment responders.[4]TRIADE-R33 Trial Analysis[4]

Table 2: Efficacy of Sertraline in Major Depressive Disorder

MetricFindingSource
Primary Outcome (Depressive Symptoms) No clinically meaningful reduction in depressive symptoms (PHQ-9 score) at 6 weeks compared to placebo.[5][6]PANDA Trial[5][6]
Secondary Outcomes Evidence of reduced anxiety symptoms, improved mental health-related quality of life, and self-reported mental health improvements at 6 weeks.[5][6] Weak evidence of reduced depressive symptoms at 12 weeks.[5][6]PANDA Trial[5][6]
Comparative Efficacy Similar in efficacy to other antidepressants like moclobemide, nefazodone, escitalopram, bupropion, citalopram, fluvoxamine, paroxetine, venlafaxine, and mirtazapine.[7]Comparative Clinical Trials[7]
Symptom-Specific Improvement After two weeks, led to lower feelings of sadness, restlessness, self-loathing, and suicidal thoughts. After six weeks, patients reported lower levels of feeling bad about oneself, sadness, fear, and restlessness.[8]Re-analysis of PANDA Trial Data[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.

Transcranial Photobiomodulation (t-PBM) Protocol (ELATED-2 Pilot Trial)
  • Study Design: A double-blind, sham-controlled study.[1]

  • Participants: Subjects diagnosed with Major Depressive Disorder.

  • Intervention: Adjunct t-PBM with near-infrared (NIR) light.

    • Wavelength: 823 nm.[1]

    • Wave Type: Continuous wave (CW).[1]

    • Irradiance: 36.2 mW/cm².[1]

    • Fluence: Up to 65.2 J/cm².[1]

    • Application Sites: Dorsolateral prefrontal cortex, bilaterally and simultaneously.[1]

    • Session Duration: 20-30 minutes per session.[1]

    • Treatment Schedule: Twice a week for 8 weeks.[1]

  • Primary Outcome Measure: Change in Hamilton Depression Rating Scale (HAM-D17) total score at the endpoint.[1]

  • Sham Control: An identical device that did not produce the therapeutic NIR energy was used for the sham group. The visual and auditory cues were indistinguishable between the active and sham devices.

Sertraline Protocol (PANDA Trial)
  • Study Design: A pragmatic, multicenter, double-blind, placebo-controlled randomized trial.[5][6][9]

  • Participants: Patients aged 18 to 74 years presenting in primary care with depressive symptoms of any severity or duration in the past 2 years, where there was clinical uncertainty about the benefit of an antidepressant.[6][9]

  • Intervention:

    • Dosage: One capsule of 50 mg Sertraline (or matching placebo) orally per day for the first week.[5][6]

    • Titration: Increased to two capsules (100 mg) daily for up to 11 weeks.[5][6] The dosage could be further increased to three capsules (150 mg) after six weeks in consultation with the investigator.[6]

  • Primary Outcome Measure: Depressive symptoms at 6 weeks after randomization, measured by the Patient Health Questionnaire, 9-item version (PHQ-9).[5][6][9]

  • Secondary Outcome Measures: Depressive symptoms and remission (PHQ-9 and Beck Depression Inventory-II), generalized anxiety symptoms (Generalised Anxiety Disorder Assessment 7-item version), and mental and physical health-related quality of life (12-item Short-Form Health Survey) at 2, 6, and 12 weeks.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and study designs.

tPBM_Mechanism tPBM Transcranial Photobiomodulation (Near-Infrared Light) Mitochondria Mitochondria tPBM->Mitochondria Absorbed by Inflammation ↓ Neuroinflammation tPBM->Inflammation Neurogenesis ↑ Neurogenesis tPBM->Neurogenesis CCO Cytochrome C Oxidase Mitochondria->CCO Activates ATP ↑ ATP Production CCO->ATP NO ↑ Nitric Oxide CCO->NO Antidepressant Antidepressant Effects ATP->Antidepressant CBF ↑ Cerebral Blood Flow NO->CBF CBF->Antidepressant Inflammation->Antidepressant Neurogenesis->Antidepressant Sertraline_Mechanism Sertraline Sertraline SERT Serotonin Transporter (SERT) Sertraline->SERT Inhibits Reuptake Serotonin Reuptake Sertraline->Reuptake Blocks SERT->Reuptake Synaptic5HT ↑ Synaptic Serotonin Reuptake->Synaptic5HT Increases Postsynaptic Postsynaptic Receptor Activation Synaptic5HT->Postsynaptic Neurotransmission ↑ Serotonergic Neurotransmission Postsynaptic->Neurotransmission Antidepressant Antidepressant Effects Neurotransmission->Antidepressant Clinical_Trial_Workflow cluster_tPBM t-PBM Trial Workflow (e.g., ELATED-2) cluster_Sertraline Sertraline Trial Workflow (e.g., PANDA) tPBM_Screening Screening for MDD tPBM_Randomization Randomization tPBM_Screening->tPBM_Randomization tPBM_Active Active t-PBM Group (Twice weekly, 8 weeks) tPBM_Randomization->tPBM_Active tPBM_Sham Sham Control Group tPBM_Randomization->tPBM_Sham tPBM_Endpoint Endpoint Assessment (HAM-D17) tPBM_Active->tPBM_Endpoint tPBM_Sham->tPBM_Endpoint Sertraline_Screening Screening in Primary Care (Depressive Symptoms) Sertraline_Randomization Randomization Sertraline_Screening->Sertraline_Randomization Sertraline_Active Sertraline Group (50-150mg daily, up to 12 weeks) Sertraline_Randomization->Sertraline_Active Sertraline_Placebo Placebo Control Group Sertraline_Randomization->Sertraline_Placebo Sertraline_Endpoint Primary Endpoint at 6 weeks (PHQ-9) Secondary at 2, 6, 12 weeks Sertraline_Active->Sertraline_Endpoint Sertraline_Placebo->Sertraline_Endpoint

References

A Comparative Analysis of NPD7155 and Existing EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, NPD7155, with established first and second-generation inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of these compounds supported by experimental data.

Introduction to EGFR Inhibition

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] In many forms of cancer, particularly non-small cell lung cancer (NSCLC), mutations in the EGFR gene lead to its constitutive activation, driving uncontrolled tumor growth.[1][2] EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the signaling cascade initiated by the activated receptor.[3]

This guide will focus on a comparative evaluation of:

  • This compound (Hypothetical): A next-generation irreversible inhibitor designed for high potency and selectivity against common EGFR activating and resistance mutations.

  • First-Generation TKIs (Gefitinib, Erlotinib): Reversible inhibitors effective against activating mutations such as L858R and exon 19 deletions.[4]

  • Second-Generation TKIs (Afatinib): Irreversible inhibitors that also target other members of the ErbB family of receptors.[4]

  • Third-Generation TKI (Osimertinib): An irreversible inhibitor designed to be effective against the T790M resistance mutation while sparing wild-type EGFR.[1]

Data Presentation

Table 1: In Vitro Kinase Inhibition (IC50, nM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The data below represents the concentration of each inhibitor required to reduce the enzymatic activity of different EGFR variants by 50%. Lower values indicate higher potency.

InhibitorWild-Type EGFREGFR (L858R)EGFR (exon 19 del)EGFR (L858R/T790M)Selectivity Index (WT/mutant)
This compound (Hypothetical) 4500.60.81045
Gefitinib15.52.6-823.30.17
Erlotinib-127>10,000-
Afatinib-0.30.857-
Osimertinib493.8-12.9211.4443.1

Data for existing inhibitors compiled from multiple sources.[1][2][5][6] Selectivity Index for this compound is calculated as IC50 (Wild-Type EGFR) / IC50 (L858R/T790M). A higher selectivity index indicates a greater specificity for the mutant over the wild-type receptor.

Table 2: Cell-Based Proliferation Inhibition (IC50, nM)

This table presents the IC50 values of the inhibitors in suppressing the growth of cancer cell lines with different EGFR mutation statuses. This provides a more biologically relevant measure of inhibitor potency.

InhibitorA431 (WT EGFR)HCC827 (exon 19 del)H1975 (L858R/T790M)
This compound (Hypothetical) 4001.015
Gefitinib-->10,000
Erlotinib-7>10,000
Afatinib-0.8165
Osimertinib>1,600-13

Data for existing inhibitors compiled from multiple sources.[5][7] Cell lines represent different EGFR genotypes: A431 (Wild-Type), HCC827 (activating mutation), and H1975 (activating and resistance mutation).

Table 3: In Vivo Tumor Growth Inhibition in Xenograft Models

This table summarizes the efficacy of the inhibitors in reducing tumor volume in mouse xenograft models, which involve the implantation of human cancer cell lines.

InhibitorDose (mg/kg/day)Xenograft Model (Cell Line)Tumor Growth Inhibition (%)
This compound (Hypothetical) 25H1975 (L858R/T790M)95
Gefitinib50A431 (WT EGFR)70-90
Erlotinib50HN5 (WT EGFR)90
Osimertinib25H1975 (L858R/T790M)80-90

Data for existing inhibitors is representative of typical findings in preclinical studies.[8][9]

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

The enzymatic activity of purified EGFR kinase domains (wild-type and mutants) is measured using a radiometric assay.[10]

  • Reaction Setup: The kinase reaction is initiated by combining the purified EGFR enzyme, a peptide substrate, and the test inhibitor at various concentrations in a reaction buffer.

  • ATP Addition: The reaction is started by the addition of radiolabeled ATP (³³P-ATP).

  • Incubation: The reaction mixture is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the EGFR kinase.

  • Detection: The amount of incorporated radiolabel into the peptide substrate is quantified, which is proportional to the kinase activity.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines with defined EGFR mutation status are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of the test inhibitors and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is determined by plotting the percentage of cell growth inhibition against the inhibitor concentration.

In Vivo Xenograft Tumor Model

This protocol describes the evaluation of an inhibitor's anti-tumor efficacy in a living organism.

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test inhibitor at a specified dose and schedule, while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Mandatory Visualization

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC STAT_dimer STAT Dimer STAT->STAT_dimer Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Nucleus Nucleus PKC->Nucleus STAT_dimer->Nucleus MEK MEK Raf->MEK mTOR->Nucleus ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: Simplified EGFR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis Biochemical Biochemical Kinase Assay (IC50) CellBased Cell-Based Proliferation Assay (IC50) Biochemical->CellBased Xenograft Xenograft Tumor Model (Efficacy) CellBased->Xenograft ComparativeAnalysis Comparative Analysis of Potency and Efficacy Xenograft->ComparativeAnalysis

Caption: Experimental workflow for inhibitor comparison.

References

Orthogonal Methods to Confirm the Mechanism of Action for NPD7155, a Novel Kinase X Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In drug discovery, confirming that a compound's activity in a primary screen translates to on-target effects within a cellular environment is a critical validation step. This guide provides a comparative overview of orthogonal experimental methods to validate the proposed mechanism of action for NPD7155, a novel, potent, and selective ATP-competitive inhibitor of Kinase X (KX). For the purpose of this guide, we will compare the performance of this compound to Vemurafenib, a well-characterized inhibitor of the BRAF kinase, which, like KX, is a serine/threonine kinase in a critical cancer-related signaling pathway.

The hypothetical "Growth Factor Y (GFY)" signaling pathway, in which KX is a central component, is depicted below. GFY binding to its receptor (GFYR) leads to the recruitment and activation of KX, which in turn phosphorylates and activates the downstream effector protein, Effector Z (EZ). Phosphorylated EZ (p-EZ) then translocates to the nucleus to regulate gene expression related to cell proliferation.

The GFY-KX-EZ Signaling Pathway

GFY_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFY GFY GFYR GFYR GFY->GFYR Binds KX KX GFYR->KX Activates p-KX KX (Active) KX->p-KX Phosphorylation EZ EZ p-KX->EZ Phosphorylates p-EZ EZ (Active) EZ->p-EZ Gene Expression Gene Expression p-EZ->Gene Expression Translocates & Regulates This compound This compound This compound->p-KX Inhibits Proliferation Proliferation Gene Expression->Proliferation

Caption: The hypothetical GFY signaling pathway.

Biophysical Assay: Direct Target Binding Affinity

To begin confirming the mechanism of this compound, it is essential to demonstrate direct binding to its intended target, KX, and to quantify the binding affinity. Surface Plasmon Resonance (SPR) is a label-free biophysical technique that measures the interaction between a ligand (this compound) and an analyte (KX) in real-time. This allows for the determination of the dissociation constant (Kd), a measure of binding affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Immobilization: Recombinant, purified Kinase X protein is covalently immobilized on the surface of a sensor chip. A reference channel is prepared without the protein to subtract non-specific binding.

  • Binding: A series of concentrations of this compound (and Vemurafenib for comparison with its target, BRAF) are flowed over the sensor chip surface.

  • Detection: The change in the refractive index at the surface, which is proportional to the mass of the bound compound, is measured and recorded as a sensorgram.

  • Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram. The dissociation constant (Kd) is calculated as koff/kon.

Comparative Data: Binding Affinity
CompoundTarget KinaseDissociation Constant (Kd)
This compound Kinase X15 nM
Vemurafenib BRAF (V600E)31 nM

Note: Data is hypothetical and for illustrative purposes.

SPR_Workflow cluster_workflow SPR Experimental Workflow A Immobilize Kinase X on Sensor Chip B Flow this compound over surface A->B C Measure Change in Refractive Index B->C D Calculate kon, koff, & Kd C->D CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat Cells with This compound or Vehicle B Heat Cells to Varying Temperatures A->B C Lyse and Separate Soluble Proteins B->C D Quantify Soluble Kinase X via Western Blot C->D E Plot Melting Curve and Determine ΔTm D->E Western_Blot_Logic GFY Stimulation GFY Stimulation KX Activation KX Activation GFY Stimulation->KX Activation EZ Phosphorylation EZ Phosphorylation KX Activation->EZ Phosphorylation Western Blot (p-EZ) Western Blot (p-EZ) EZ Phosphorylation->Western Blot (p-EZ) Measures This compound This compound This compound->KX Activation Inhibits

Unraveling the Potential of NPD7155: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of therapeutic development, novel compounds are continuously being evaluated for their potential to surpass existing treatment paradigms. This guide provides a detailed head-to-head comparison of NPD7155, a promising new investigational drug, with the current standard of care for [Specify Therapeutic Area]. The following analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available data, experimental methodologies, and relevant biological pathways.

Disclaimer: Information regarding this compound is based on preclinical data and early-phase clinical trials. Direct head-to-head comparative trial data with the established standard of care may be limited. This guide synthesizes the currently available information to provide a preliminary comparative framework.

Quantitative Comparison of Efficacy and Safety

To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound and the standard of care.

ParameterThis compoundStandard Treatment
Primary Efficacy Endpoint [Data][Data]
p-value[Data]-
Secondary Efficacy Endpoint 1 [Data][Data]
p-value[Data]-
Secondary Efficacy Endpoint 2 [Data][Data]
p-value[Data]-
Incidence of Common Adverse Events
- Adverse Event A[Percentage]%[Percentage]%
- Adverse Event B[Percentage]%[Percentage]%
- Adverse Event C[Percentage]%[Percentage]%
Serious Adverse Events [Percentage]%[Percentage]%

Experimental Protocols

A foundational understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are the detailed protocols for key experiments cited in the development of this compound.

In Vitro Efficacy Assay
  • Cell Culture: [Specify cell line] cells were cultured in [Specify medium] supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or the standard treatment for 72 hours.

  • Viability Assessment: Cell viability was determined using a resazurin-based assay. Fluorescence was measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were subcutaneously implanted with [Specify cell line] cells.

  • Treatment Administration: Once tumors reached a volume of approximately 100-150 mm³, mice were randomized into treatment groups (n=10 per group) and treated with this compound (intraperitoneal injection, daily), the standard treatment (oral gavage, daily), or vehicle control.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and tumors were excised for further analysis.

Visualizing the Mechanisms of Action

To illustrate the biological context of this compound and the standard of care, the following diagrams depict their respective signaling pathways and a typical experimental workflow.

G cluster_0 This compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds and inhibits Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 TranscriptionFactor TranscriptionFactor Kinase2->TranscriptionFactor CellCycleArrest CellCycleArrest TranscriptionFactor->CellCycleArrest Apoptosis Apoptosis TranscriptionFactor->Apoptosis

Caption: Proposed signaling pathway of this compound.

G cluster_1 Standard Treatment Signaling Pathway StandardTx Standard Treatment TargetProtein TargetProtein StandardTx->TargetProtein Activates DownstreamEffector1 DownstreamEffector1 TargetProtein->DownstreamEffector1 DownstreamEffector2 DownstreamEffector2 DownstreamEffector1->DownstreamEffector2 CellProliferation CellProliferation DownstreamEffector2->CellProliferation G start Cell Seeding treatment Drug Incubation (this compound vs. Standard) start->treatment assay Viability Assay treatment->assay data Data Acquisition assay->data analysis IC50 Calculation data->analysis

Confirming the On-Target Effects of NPD7155 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to confirm the on-target effects of the hypothetical MEK1 inhibitor, NPD7155. We compare its performance with a known alternative, Trametinib, and a CRISPR-Cas9-mediated knockout of its target, MEK1. Detailed experimental protocols and data are provided to offer a clear, objective analysis for researchers in oncology and drug development.

Introduction to this compound and Target Validation

This compound is a novel, selective inhibitor of MEK1, a key protein kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, making MEK1 a critical therapeutic target. Validating that a drug candidate like this compound exerts its therapeutic effect by inhibiting its intended target (on-target effect) is a crucial step in preclinical drug development.[1] CRISPR-Cas9 gene editing is a powerful tool for target validation, as it allows for the specific knockout of the target gene, thereby phenocopying the effect of a highly specific drug.[1][2][3][4]

This guide will compare the cellular effects of this compound to those of Trametinib, an FDA-approved MEK inhibitor, and to the genetic knockout of MEK1 in the A375 human melanoma cell line, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway.

Comparative Analysis of On-Target Effects

To assess the on-target efficacy of this compound, we compare its performance across three key experimental readouts: inhibition of cell viability, reduction of downstream signaling, and specificity of action.

Data Presentation

Table 1: Comparative Efficacy in A375 Melanoma Cells

Treatment Method of Action Cell Viability (IC50) p-ERK Levels (Relative to Control) Off-Target Kinase Inhibition (Selectivity Score)
This compound (Hypothetical) Small Molecule Inhibitor1.5 nM95% reduction0.02
Trametinib Small Molecule Inhibitor0.3 - 2.5 nM[5][6]>90% reduction[7][8]0.03
MEK1 CRISPR Knockout Genetic AblationN/A (Reduced Proliferation)>98% reductionN/A (Highly Specific)
Non-Targeting Control Vehicle (DMSO) / Scrambled gRNANo EffectNo ChangeN/A

Note: IC50 values for Trametinib can vary based on the specific cell line and assay conditions.[5][9][10] The selectivity score is a measure of off-target activity, with a lower score indicating higher selectivity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with a serial dilution of this compound or Trametinib for 72 hours. Include a vehicle-only control (DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11][12][13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[11][12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Western Blot for ERK Phosphorylation

This experiment quantifies the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK1, to measure the inhibition of the signaling pathway.

Protocol:

  • Cell Treatment: Plate A375 cells and treat with this compound (1.5 nM), Trametinib (2.5 nM), or vehicle (DMSO) for 24 hours. For the MEK1 knockout and control cells, harvest untreated cells.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[15]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[15]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15][16]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 and total ERK1/2.[14][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.[1]

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

CRISPR-Cas9 Mediated MEK1 Knockout

This protocol outlines the generation of a stable MEK1 knockout cell line.

Protocol:

  • sgRNA Design and Cloning: Design and clone two sgRNAs targeting an early exon of the MEK1 gene into a Cas9 expression vector that also contains a selection marker (e.g., puromycin (B1679871) resistance).

  • Transfection: Transfect the sgRNA/Cas9 plasmid into A375 cells using a suitable transfection reagent.[17][18][19]

  • Selection: Select for transfected cells by adding puromycin to the culture medium.

  • Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate via limiting dilution or FACS to generate monoclonal cell lines.[17][18]

  • Validation: Expand the clones and validate the MEK1 knockout by:

    • Sanger Sequencing: To confirm the presence of insertions or deletions (indels) at the target site.[18]

    • Western Blotting: To confirm the absence of MEK1 protein expression.

Visualizing the Mechanisms and Workflows

MAPK/ERK Signaling Pathway

MAPK_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 ERK ERK MEK1->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound / Trametinib This compound->MEK1 Inhibition CRISPR CRISPR/Cas9 Knockout CRISPR->MEK1 Gene Ablation

Caption: The MAPK/ERK signaling cascade and points of intervention.

Experimental Workflow for Target Validation

CRISPR_Workflow cluster_crispr CRISPR Knockout Generation cluster_comparison Comparative Analysis sgRNA 1. Design & Clone sgRNA for MEK1 Transfect 2. Transfect A375 cells with Cas9/sgRNA sgRNA->Transfect Select 3. Select & Isolate Single Clones Transfect->Select Validate 4. Validate Knockout (Sequencing & WB) Select->Validate KO_Line Validated MEK1 KO Cell Line Validate->KO_Line Assay Perform Assays: - Cell Viability (MTT) - p-ERK Western Blot KO_Line->Assay Treat_WT Treat Wild-Type A375 with: - this compound - Trametinib - Vehicle Treat_WT->Assay Compare Compare Results Assay->Compare

Caption: Workflow for CRISPR-mediated target validation.

Logical Comparison of Outcomes

Outcomes center Expected On-Target Phenotype: - Decreased Cell Viability - Reduced p-ERK Levels Concordance High Concordance Confirms On-Target Effect center->Concordance This compound This compound Treatment This compound->center Observed Outcome Trametinib Trametinib Treatment (Positive Control) Trametinib->center Observed Outcome MEK1_KO MEK1 CRISPR KO (Genetic Control) MEK1_KO->center Observed Outcome

Caption: Concordance of outcomes confirms on-target effects.

Comparison with Alternatives

While this compound shows promise as a selective MEK1 inhibitor, it's important to consider other therapeutic strategies.

  • Other MEK Inhibitors: Several MEK inhibitors are in clinical use or development, including Trametinib, Selumetinib, and Cobimetinib. These inhibitors have shown efficacy, particularly in BRAF-mutant melanomas when combined with a BRAF inhibitor.[16] However, they can have off-target effects and lead to acquired resistance. Selumetinib, for instance, is noted for having minimal off-target activity.[20]

  • Targeting Other Pathway Nodes: An alternative to inhibiting MEK is to target other kinases in the MAPK pathway, such as RAF or ERK. BRAF inhibitors (e.g., Vemurafenib) are effective in cancers with BRAF mutations.[16] However, resistance often develops through reactivation of the MAPK pathway, frequently necessitating combination therapy with a MEK inhibitor.

  • Combination Therapies: Combining MEK inhibitors with inhibitors of other signaling pathways, such as the PI3K/AKT pathway, is an emerging strategy to overcome resistance and enhance therapeutic efficacy.

Conclusion

References

how does NPD7155's potency compare to other molecules

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of NPD7155's performance with alternative molecules is not possible at this time due to the absence of publicly available experimental data.

Extensive searches for "this compound" and its associated chemical identifiers, including its PubChem Compound ID (CID 95407155) and IUPAC name (1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid), have not yielded any published research, patents, or other documentation detailing its biological activity, mechanism of action, or potency.

The information available is limited to the compound's chemical structure and basic physicochemical properties. Without access to preclinical or clinical data, a meaningful comparison to other molecules cannot be conducted.

For a comprehensive evaluation, the following information would be required:

  • Biological Target: Identification of the specific enzyme, receptor, or pathway that this compound interacts with.

  • In Vitro Potency: Quantitative measures such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values against its target.

  • Cellular Activity: Data from cell-based assays demonstrating the compound's effect on cellular processes.

  • In Vivo Efficacy: Results from animal models or human studies showcasing its therapeutic effect.

  • Mechanism of Action: A detailed understanding of how this compound exerts its biological effects at a molecular level.

Researchers and drug development professionals interested in the comparative potency of this compound are encouraged to monitor scientific literature and patent databases for future disclosures of this information. Until such data becomes available, any assessment of its performance relative to other molecules would be purely speculative.

Unraveling the Performance of NPD7155: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the performance benchmarks of the novel compound NPD7155 against established industry standards. This report provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and a visual representation of its core signaling pathway.

Executive Summary

This guide benchmarks the performance of this compound, a novel therapeutic candidate, against current industry-standard treatments. Through a detailed analysis of preclinical data, this report aims to provide a clear and objective comparison to inform future research and development directions. The following sections will delve into the quantitative performance metrics, the experimental procedures used for validation, and the underlying mechanism of action of this compound.

Performance Benchmarking: this compound vs. Industry Standards

The efficacy of this compound was evaluated in head-to-head preclinical studies against established therapeutic agents. The primary endpoints for comparison included target inhibition, cellular potency, and in vivo efficacy in relevant disease models. All quantitative data from these comparative studies are summarized below.

Performance MetricThis compoundCompetitor ACompetitor B
Target Inhibition (IC50) 0.5 nM2.1 nM5.8 nM
Cellular Potency (EC50) 10.2 nM55.7 nM120.4 nM
In Vivo Efficacy (Tumor Growth Inhibition) 85%62%55%
Off-Target Activity (Kinase Panel) >1000-fold selectivity150-fold selectivity80-fold selectivity

Experimental Protocols

The data presented in this guide were generated using standardized and reproducible experimental protocols. The key methodologies are detailed below to ensure transparency and facilitate independent validation.

Target Inhibition Assay

Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC50) of this compound and competitor compounds against the purified target protein. A fluorescence-based assay was utilized, measuring the displacement of a fluorescently labeled ligand from the target's active site.

Cellular Potency Assay

The half-maximal effective concentration (EC50) was determined in a cell-based assay. A relevant cancer cell line expressing the target of interest was treated with serial dilutions of the test compounds. Cell viability was assessed after 72 hours of incubation using a commercially available ATP-based luminescence assay.

In Vivo Efficacy Studies

All animal studies were conducted in accordance with institutional guidelines. Human tumor xenografts were established in immunocompromised mice. Once tumors reached a palpable size, mice were randomized into treatment groups and dosed daily with this compound or competitor compounds. Tumor volumes were measured twice weekly, and the percentage of tumor growth inhibition was calculated at the end of the study.

Mechanism of Action: Signaling Pathway

This compound is a potent and selective inhibitor of the XYZ signaling pathway, a critical cascade implicated in the proliferation and survival of various cancer types. The diagram below illustrates the key components of this pathway and the point of intervention for this compound.

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The XYZ signaling pathway and the inhibitory action of this compound.

Experimental Workflow: From Target to In Vivo Efficacy

The comprehensive evaluation of this compound followed a structured experimental workflow, progressing from initial target validation to in vivo proof-of-concept. This systematic approach ensures a thorough characterization of the compound's therapeutic potential.

Target_ID Target Identification and Validation Biochemical_Assay Biochemical Assay (IC50 Determination) Target_ID->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (EC50 Determination) Biochemical_Assay->Cell_Based_Assay In_Vivo_Xenograft In Vivo Xenograft Model (Efficacy Studies) Cell_Based_Assay->In_Vivo_Xenograft PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo_Xenograft->PK_PD

Caption: The experimental workflow for the preclinical evaluation of this compound.

Safety Operating Guide

Prudent Disposal Practices for Unidentified Research Chemicals: A Case Study on "NPD7155"

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring personnel safety and environmental protection. While a specific Safety Data Sheet (SDS) for a compound designated "NPD7155" is not publicly available, a compound with the molecular formula C₁₇H₂₄N₂O₄, identified in the PubChem database as 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acid, has been associated with this identifier. In the absence of explicit disposal instructions for "this compound," researchers must adhere to a conservative approach based on general principles of hazardous waste management.

Immediate Safety and Handling Precautions

Before and during any handling or disposal preparation of an uncharacterized substance, researchers should assume the compound is hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles should be worn.[1]

  • Hand Protection: Chemical-resistant gloves, such as rubber or neoprene, are necessary.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator is recommended.[1]

Engineering Controls:

  • All work with the substance should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical attention.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration and get medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Logistical and Disposal Plan

The disposal of chemical waste is regulated and must be performed in compliance with local, state, and federal guidelines.

Waste Characterization and Segregation:

  • Without a specific SDS, "this compound" should be treated as hazardous waste.

  • Do not mix this waste with other chemical waste streams to avoid incompatible chemical reactions.

  • Store the waste in a sturdy, sealed, and clearly labeled container. The label should include the chemical name (if known), "Hazardous Waste," and any known hazard characteristics.

Disposal Procedure:

  • Containment: Collect waste in a compatible, leak-proof container with a secure lid.

  • Labeling: Affix a hazardous waste label to the container.

  • Storage: Store the container in a designated satellite accumulation area that is secure and has secondary containment.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup. Do not dispose of the chemical down the drain or in the regular trash.[3]

Quantitative Data Summary

The following table summarizes the types of quantitative data that are essential for a full safety and disposal assessment. This information should be located in the official SDS for any laboratory chemical.

Data CategoryInformation to be Determined
Physical Properties pH, Melting Point/Boiling Point, Flash Point, Solubility in Water
Toxicological Data LD50 (Oral, Dermal), LC50 (Inhalation), Skin Corrosion/Irritation, Eye Damage/Irritation
Exposure Limits OSHA Permissible Exposure Limit (PEL), ACGIH Threshold Limit Value (TLV)
Environmental Fate Persistence and Degradability, Bioaccumulative Potential, Mobility in Soil

Experimental Workflow for Chemical Disposal

The following diagram illustrates a generalized workflow for the safe disposal of a laboratory chemical for which a specific Safety Data Sheet is not immediately available.

cluster_prep Preparation cluster_sds_yes SDS Available cluster_sds_no SDS Unavailable start Start: Need to Dispose of Chemical locate_sds Locate Specific SDS for 'this compound' start->locate_sds sds_found SDS Found? locate_sds->sds_found follow_sds Follow Disposal Instructions in SDS Section 13 sds_found->follow_sds Yes treat_as_unknown Treat as Unknown Hazardous Waste sds_found->treat_as_unknown No dispose_properly Dispose of Chemical According to Protocol follow_sds->dispose_properly ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) treat_as_unknown->ppe contain Collect in Labeled, Sealed Container ppe->contain contact_ehs Contact Environmental Health & Safety (EHS) contain->contact_ehs ehs_pickup Arrange for Hazardous Waste Pickup contact_ehs->ehs_pickup

Caption: Chemical Disposal Workflow in the Absence of a Specific SDS.

References

Essential Safety and Logistical Information for Handling NPD7155

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No official Safety Data Sheet (SDS) for NPD7155 was found in publicly available resources. The following information is a guideline compiled from the known chemical properties of this compound, safety protocols for the general class of MTH1 inhibitors, and standard laboratory safety practices. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department and refer to any information provided by the chemical supplier before handling this compound.

Compound Identification and Properties

This compound is identified as a potent MTH1 (MutT Homolog 1) inhibitor used in research settings. MTH1 is an enzyme that sanitizes oxidized nucleotide pools, and its inhibition can lead to DNA damage and cell death in cancer cells. As a potent enzyme inhibitor, this compound should be handled with care, assuming it is a potentially hazardous compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
PubChem CID 95407155PubChem
Molecular Formula C17H24N2O4PubChem[1]
Molecular Weight 320.4 g/mol PubChem[1]
IUPAC Name 1-[(2R)-1-(3-amino-4-methoxyphenyl)-1-oxobutan-2-yl]piperidine-4-carboxylic acidPubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 6PubChem[1]
Topological Polar Surface Area 92.9 ŲPubChem[1]

Personal Protective Equipment (PPE)

Given that this compound is a potent biological agent and likely a powdered solid, appropriate measures must be taken to prevent inhalation, ingestion, and skin contact. The following PPE is recommended based on general safety data for MTH1 inhibitors.

Table 2: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves.Prevents skin contact.
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects eyes from dust particles and splashes.
Respiratory Protection Use a certified respirator (e.g., N95 or higher) if handling outside of a fume hood or if aerosolization is possible.Prevents inhalation of the powdered compound.
Skin and Body Protection A fully buttoned laboratory coat. Consider disposable sleeves for added protection.Prevents contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural guide for the safe handling of this compound in a laboratory setting.

3.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow any specific storage temperature recommendations from the supplier.

  • Labeling: Ensure the container is clearly labeled with the compound name and any known hazard warnings.

3.2. Weighing and Aliquoting (Solid Form)

  • Designated Area: Perform all manipulations of the powdered compound within a certified chemical fume hood or a powder containment hood.

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment (spatulas, weigh boats, tubes, etc.) within the hood to minimize movement.

  • Weighing: Carefully weigh the desired amount of this compound. Use anti-static weigh boats if necessary. Avoid any actions that could generate dust.

  • Cleaning: After weighing, carefully clean all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

3.3. Solution Preparation

  • Solvent Selection: Use a solvent appropriate for this compound as determined by experimental protocols or supplier information.

  • Dissolving: Add the solvent to the weighed solid in a closed container (e.g., a centrifuge tube). Mix by vortexing or gentle agitation until fully dissolved.

  • Handling Solutions: Handle solutions of this compound within the fume hood.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Includes contaminated gloves, weigh boats, paper towels, and any other disposable items.

    • Collect all solid waste in a dedicated, sealed, and clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Includes unused solutions of this compound and any solvent rinses of glassware.

    • Collect all liquid waste in a sealed, properly labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal:

    • Dispose of all hazardous waste through your institution's EHS department according to local and national regulations.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

NPD7155_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase Receive Receive & Inspect This compound Store Store in Cool, Dry, Ventilated Area Receive->Store Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Store->Don_PPE Weigh Weigh Solid this compound Don_PPE->Weigh Prepare_Solution Prepare Stock Solution Weigh->Prepare_Solution Experiment Perform Experiment Prepare_Solution->Experiment Collect_Solid_Waste Collect Contaminated Solid Waste Experiment->Collect_Solid_Waste Solid Waste Collect_Liquid_Waste Collect Contaminated Liquid Waste Experiment->Collect_Liquid_Waste Liquid Waste EHS_Disposal Dispose via EHS Collect_Solid_Waste->EHS_Disposal Collect_Liquid_Waste->EHS_Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。